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  • Product: ent-Oseltamivir Phosphate
  • CAS: 1035895-89-6

Core Science & Biosynthesis

Foundational

stereochemical differences between oseltamivir and ent-oseltamivir

An In-Depth Technical Guide to the Stereochemical Dichotomy of Oseltamivir and ent-Oseltamivir Introduction: The Critical Role of Chirality in Pharmacology In the realm of drug development, the three-dimensional arrangem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemical Dichotomy of Oseltamivir and ent-Oseltamivir

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different biological activities. This principle is starkly illustrated by the antiviral agent oseltamivir, marketed as Tamiflu®, and its enantiomer, ent-oseltamivir. Oseltamivir is a potent inhibitor of the influenza virus neuraminidase (NA) enzyme, crucial for viral replication and propagation[1][2][3]. Its mirror image, however, is largely devoid of this activity. This guide provides a detailed technical exploration of the stereochemical differences between these two molecules, from their absolute configurations and synthesis to the molecular basis of their differential bioactivity and the analytical methods used to distinguish them.

Part 1: Molecular Architecture - Defining the Stereocenters of Oseltamivir

Oseltamivir's structure is built upon a cyclohexene ring featuring three stereogenic centers, which give rise to a total of eight possible stereoisomers (2³).[4][5] The therapeutically active isomer, oseltamivir, possesses the specific absolute configuration of (3R, 4R, 5S) .[1][5]

  • C3: The carbon atom bearing the 3-pentyloxy group.

  • C4: The carbon atom to which the acetamido group is attached.

  • C5: The carbon atom bonded to the amino group.

Its enantiomer, ent-oseltamivir, is the exact mirror image and therefore has the inverted absolute configuration at all three stereocenters: (3S, 4S, 5R) .[5][6] This inversion in three-dimensional space is the fundamental origin of all subsequent differences in their biological function.

Caption: 2D representation of Oseltamivir and its enantiomer, ent-Oseltamivir, highlighting the absolute configuration at each stereocenter.

Part 2: Synthesis and Stereochemical Control

The synthesis of a chiral drug with the correct absolute stereochemistry is a formidable challenge in medicinal chemistry. The commercial production of oseltamivir famously starts from (−)-shikimic acid, a naturally occurring chiral molecule harvested from Chinese star anise or produced via fermentation in E. coli.[4][7] This approach leverages the pre-existing stereocenters of the starting material to establish the correct configuration in the final product.

Causality in Stereoselective Synthesis: The choice of a chiral starting material like shikimic acid is a classic strategy known as a "chiral pool" synthesis. It circumvents the need for creating chirality from scratch (asymmetric synthesis), which can often be complex and costly on an industrial scale. The inherent stereochemistry of shikimic acid dictates the stereochemical outcome of subsequent reactions, provided the transformations do not affect the chiral centers.

Alternative, fully synthetic routes have also been developed, often employing powerful reactions like palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) to set the initial, crucial stereocenter.[8] The choice of chiral ligands for the palladium catalyst is paramount; one enantiomer of the ligand will produce oseltamivir, while its opposite enantiomer would theoretically produce ent-oseltamivir.

A synthesis for ent-oseltamivir has been described, which can be achieved by starting with the enantiomer of a key intermediate or by employing an enzymatic desymmetrization step that provides the opposite enantiomer of a crucial building block.[9] For instance, using Aspergillus oryzae lipase instead of pig liver esterase in one reported synthesis leads to the enantiomeric series.[9]

Caption: High-level comparison of synthetic strategies for controlling the stereochemistry of oseltamivir.

Part 3: The Biological Ramifications of Chirality

The profound difference in antiviral activity between oseltamivir and its enantiomer is a direct consequence of chiral recognition at the active site of the influenza neuraminidase enzyme. Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[1][2][3] This active metabolite is a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme.[1]

Mechanism of Action and Key Binding Interactions: The active site of neuraminidase is a highly structured, chiral pocket. Oseltamivir carboxylate fits snugly into this site, forming a network of favorable interactions that inhibit the enzyme's function. Key interactions include:

  • Ionic Bonds: The carboxylate group of the drug forms strong salt bridges with the positively charged guanidinium groups of three highly conserved arginine residues (R118, R292, R371).[10][11]

  • Hydrogen Bonds: The protonated amino group at C5 interacts with negatively charged residues like D151 and E119. The acetamido group at C4 also forms a hydrogen bond with R152.[10]

  • Hydrophobic Interactions: The 3-pentyloxy side chain fits into a hydrophobic pocket created by residues such as I222 and R224, contributing significantly to binding affinity.[10][12]

Why ent-Oseltamivir is Inactive: Due to its inverted stereochemistry, ent-oseltamivir cannot achieve this precise, multi-point binding. When it approaches the active site, its functional groups are misaligned. The (3S)-pentyloxy group, the (4S)-acetamido group, and the (5R)-amino group are presented in the wrong spatial orientation. This steric clash and lack of complementary interactions prevent the molecule from binding effectively, rendering it biologically inert as a neuraminidase inhibitor. Studies on other diastereomers of oseltamivir have shown that even a single change in stereochemistry can lead to a dramatic loss of activity, with one stereoisomer being about 150,000-fold less active, underscoring the exquisite stereospecificity of the enzyme.[13]

G cluster_0 Oseltamivir Binding (High Affinity) cluster_1 ent-Oseltamivir Binding (Negligible Affinity) osel Oseltamivir Carboxylate (3R,4R,5S) r118 Arg118 osel->r118 Ionic Bond r292 Arg292 osel->r292 Ionic Bond r371 Arg371 osel->r371 Ionic Bond d151 Asp151 osel->d151 H-Bond pocket Hydrophobic Pocket (I222, R224) osel->pocket Hydrophobic Interaction ent_osel ent-Oseltamivir Carboxylate (3S,4S,5R) na_site Neuraminidase Active Site ent_osel->na_site Steric Clash & Misalignment

Caption: Binding interactions of oseltamivir vs. the failed binding of ent-oseltamivir in the neuraminidase active site.

Part 4: Analytical Protocol for Enantiomeric Discrimination

Given the stark difference in biological activity, regulatory bodies require stringent control over the enantiomeric purity of chiral drugs.[5][14] Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC for Oseltamivir

This protocol is adapted from established methods for quantifying the enantiomeric impurity in oseltamivir phosphate.[5][6][14]

1. Objective: To separate and quantify oseltamivir ((3R,4R,5S)-isomer) from its enantiomeric impurity, ent-oseltamivir ((3S,4S,5R)-isomer).

2. Principle: Enantiomers have identical physical properties in a non-chiral environment. However, when passed through a column containing a chiral stationary phase (CSP), they form transient diastereomeric complexes with different stabilities. This differential interaction causes one enantiomer to be retained longer than the other, allowing for their separation.

3. Materials and Instrumentation:

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak IC-3 (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) based CSP), 150 x 4.6 mm, 3 µm.[5][6]

  • Mobile Phase: n-hexane, methanol, isopropyl alcohol, and diethylamine (85:10:5:0.2, v/v/v/v).[5][6]

  • Sample Preparation: Oseltamivir phosphate drug substance is dissolved in a suitable diluent (e.g., methanol). A solvent extraction step may be required to remove phosphate salts, which can interfere with the analysis and damage the column.[5][14]

4. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min.[5][6]

  • Column Temperature: 35°C.[5]

  • Sample Temperature: 5°C.[5]

  • Detection Wavelength: 225 nm.[6]

  • Injection Volume: 10 µL.

5. Procedure:

  • Prepare the mobile phase and thoroughly degas it.
  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
  • Prepare standard and sample solutions of known concentrations.
  • Inject the solutions onto the column.
  • Record the chromatograms. Oseltamivir and its enantiomer will elute as separate peaks. Under these conditions, the enantiomeric impurity typically elutes at approximately 13.2 minutes, well-resolved from the main oseltamivir peak.[5][14]

6. Data Analysis:

  • Calculate the percentage of the enantiomeric impurity by comparing its peak area to the total area of both enantiomer peaks.
  • The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision as per regulatory guidelines.

Part 5: Comparative Data Summary

FeatureOseltamivirent-Oseltamivir
IUPAC Name ethyl (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate[1]ethyl (3S,4S,5R)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
Absolute Configuration (3R, 4R, 5S)[5](3S, 4S, 5R)[5]
Biological Activity Potent neuraminidase inhibitor; effective antiviral agent.[2][15]Negligible to no neuraminidase inhibition; biologically inactive.[15]
Binding to Neuraminidase High-affinity, multi-point interaction with the active site.[10][11]Steric hindrance and misalignment prevent effective binding.
Key Synthetic Strategy Chiral pool synthesis from (-)-shikimic acid or asymmetric synthesis.[4][8]Enzymatic desymmetrization or use of enantiomeric catalysts/reagents.[9]

Conclusion

The case of oseltamivir and ent-oseltamivir serves as a powerful testament to the principle of stereospecificity in drug action. A subtle change in the three-dimensional arrangement of atoms—a reflection in a molecular mirror—is the difference between a globally important antiviral medicine and an inactive compound. This dichotomy underscores the necessity for precise stereochemical control in synthesis, robust analytical methods for ensuring enantiomeric purity, and a deep understanding of the molecular interactions that govern a drug's engagement with its biological target. For researchers and professionals in drug development, these principles are fundamental to the design and creation of safe and effective medicines.

References

  • Herp, D., Seden, P. T., & Mezzetti, A. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(8), 1828-1841. [Link]

  • Kratochvíl, T., et al. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. PubMed, National Center for Biotechnology Information. [Link]

  • Nie, X., et al. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 73(13), 5034-5040. [Link]

  • Sun, H., et al. (2020). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS Computational Biology, 16(11), e1008401. [Link]

  • Kratochvíl, T., et al. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(8), 1828-1841. [Link]

  • Sari, D. R., et al. (2019). A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase. Journal of Molecular Recognition, 32(10), e2793. [Link]

  • Zhu, X., et al. (2012). Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance. Journal of Virology, 86(19), 10438-10448. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • Satoh, N., & Akai, S. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. The Journal of Organic Chemistry, 75(20), 6823-6829. [Link]

  • Zanardi, F., et al. (2010). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Organic & Biomolecular Chemistry, 8(22), 5129-5139. [Link]

  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry – An Asian Journal, 6(1), 80-99. [Link]

  • Arba, M., et al. (2024). Computational study of binding of oseltamivir to neuraminidase mutants of influenza A virus. Journal of Applied Pharmaceutical Science, 14(02), 239-254. [Link]

  • Sun, H., et al. (2020). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS Computational Biology. [Link]

  • GSN, K., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality, 37(5), e70034. [Link]

  • Karpf, M., & Trussardi, R. (2002). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®). CHIMIA, 56(1-2), 1-5. [Link]

  • GSN, K., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. PubMed, National Center for Biotechnology Information. [Link]

  • Chegg.com. (2020). (a) The structure of oseltamivir is shown at left. It... [Link]

  • Wikipedia. Oseltamivir. [Link]

  • GSN, K., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. ResearchGate. [Link]

  • Chegg.com. (2020). Solved Question 1 Below is the structure of oseltamivit... [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza? [Link]

  • Buthelezi, N. M., et al. (2022). Chemical structures of Oseltamivir and Peramivir. ResearchGate. [Link]

Sources

Exploratory

A Guide to Mechanism of Action Studies Using the Enantiomeric Control: ent-Oseltamivir

Authored by a Senior Application Scientist The Principle of Stereospecificity in Pharmacology: The Case for ent-Oseltamivir Oseltamivir (commercially known as Tamiflu®) is a cornerstone of influenza therapy. Its efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

The Principle of Stereospecificity in Pharmacology: The Case for ent-Oseltamivir

Oseltamivir (commercially known as Tamiflu®) is a cornerstone of influenza therapy. Its efficacy stems from its active metabolite, oseltamivir carboxylate, which is a potent inhibitor of the viral neuraminidase (NA) enzyme. This enzyme is crucial for the release of newly formed viral particles from infected host cells, and its inhibition effectively halts the spread of the infection.

The interaction between oseltamivir carboxylate and the NA active site is highly stereospecific. The drug molecule fits precisely into the enzyme's binding pocket, forming key interactions that block its catalytic function. Its enantiomer, ent-oseltamivir, is the mirror image of the active drug. While possessing the same chemical formula and connectivity, its three-dimensional arrangement is non-superimposable. This difference in chirality prevents ent-oseltamivir from binding effectively to the NA active site, rendering it biologically inactive against the enzyme.

This stereochemical distinction is the foundation of its use as a negative control. Any biological effect observed with oseltamivir but not with ent-oseltamivir can be confidently attributed to the specific inhibition of the target enzyme. Conversely, if both compounds produce a similar effect, it strongly suggests a mechanism independent of NA inhibition—an "off-target" effect that could have significant pharmacological implications.

cluster_Oseltamivir Oseltamivir (Active) cluster_EntOseltamivir ent-Oseltamivir (Inactive Control) Oseltamivir Oseltamivir Carboxylate NA_Active Neuraminidase Active Site Oseltamivir->NA_Active Specific Binding (High Affinity) Inhibition Enzyme Inhibition & Viral Release Blocked NA_Active->Inhibition EntOseltamivir ent-Oseltamivir Carboxylate NA_Inactive Neuraminidase Active Site EntOseltamivir->NA_Inactive Steric Hindrance (No Binding) NoInhibition Enzyme Remains Active & Viral Release Continues NA_Inactive->NoInhibition

Caption: Stereospecific interaction of oseltamivir vs. its enantiomer with the neuraminidase active site.

Core Experimental Applications

The use of ent-oseltamivir is crucial in two primary areas of investigation:

On-Target Validation: Confirming Neuraminidase Inhibition

The foundational experiment in any oseltamivir MoA study is to demonstrate potent inhibition of the target enzyme and contrast this with the inactivity of the enantiomeric control. This is typically accomplished using an in vitro enzyme inhibition assay.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol is a standard method for quantifying NA activity and its inhibition.

  • Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by active neuraminidase, it releases the highly fluorescent compound 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to enzyme activity.

  • Materials:

    • Recombinant influenza neuraminidase (e.g., from H1N1 or H3N2 strains).

    • MUNANA substrate.

    • Assay Buffer: Typically MES buffer or similar, pH 6.5, containing CaCl2.

    • Oseltamivir carboxylate (positive control).

    • ent-Oseltamivir carboxylate (negative control).

    • Stop Solution: High pH buffer (e.g., glycine-NaOH, pH 10.4) to terminate the reaction and maximize fluorescence.

    • 96-well black microplates (for fluorescence reading).

    • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm).

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate and ent-oseltamivir carboxylate in assay buffer. A typical concentration range might be from 0.01 nM to 10 µM. Include a "no inhibitor" control (vehicle only).

    • Enzyme Addition: To each well of the 96-well plate, add 25 µL of the diluted compounds or vehicle control. Then, add 25 µL of diluted recombinant neuraminidase.

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.

    • Reaction Initiation: Add 50 µL of pre-warmed MUNANA substrate to all wells to start the reaction.

    • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. This time may need optimization based on enzyme activity.

    • Reaction Termination: Add 100 µL of Stop Solution to each well.

    • Fluorescence Reading: Read the fluorescence intensity on a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Results & Interpretation

The data should demonstrate a potent, dose-dependent inhibition of NA activity by oseltamivir carboxylate, while ent-oseltamivir carboxylate should show no significant activity, even at the highest concentrations tested.

CompoundTargetIC50 (nM)
Oseltamivir CarboxylateInfluenza A (H1N1) NA1.5
ent-Oseltamivir CarboxylateInfluenza A (H1N1) NA> 10,000
Oseltamivir CarboxylateInfluenza B NA35.0
ent-Oseltamivir CarboxylateInfluenza B NA> 10,000

This table illustrates expected outcomes. Actual IC50 values may vary based on the specific viral strain and assay conditions.

Off-Target Screening: Ruling Out Confounding Effects

Researchers have noted that some antivirals may have effects beyond their primary mechanism. For example, an observed reduction in cellular inflammatory response could be due to NA inhibition (and thus reduced viral load) or a direct, off-target anti-inflammatory effect of the drug. ent-Oseltamivir is the perfect tool to dissect these possibilities.

Experimental Workflow: Investigating Off-Target Cellular Effects

cluster_workflow MoA Deconvolution Workflow A Observe Biological Effect (e.g., Reduced Cytokine Release in Infected Cells) B Is the effect caused by On-Target NA Inhibition? A->B C Treat infected cells with: 1. Vehicle 2. Oseltamivir 3. ent-Oseltamivir B->C D Result A: Oseltamivir reduces effect ent-Oseltamivir has NO effect C->D  Hypothesis 1 E Result B: BOTH Oseltamivir and ent-Oseltamivir reduce the effect similarly C->E  Hypothesis 2 F Conclusion: Effect is ON-TARGET (Mediated by Neuraminidase Inhibition) D->F G Conclusion: Effect is OFF-TARGET (Independent of Neuraminidase Inhibition) E->G

Caption: Experimental logic for distinguishing on-target vs. off-target effects using ent-oseltamivir.

Example Protocol: Assessing Cytokine Production in Virus-Infected Cells

  • Principle: To determine if oseltamivir's effect on host cell cytokine production (e.g., TNF-α) is due to its antiviral action or a direct immunomodulatory effect.

  • Cell Culture Model: Use a relevant cell line (e.g., A549 human lung epithelial cells) or primary human bronchial epithelial cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in 24-well plates and grow to confluence.

    • Infection: Infect the cells with an influenza virus at a defined multiplicity of infection (MOI).

    • Treatment: Immediately after infection, treat the cells with:

      • Vehicle (e.g., DMSO or media)

      • Oseltamivir carboxylate (at a concentration known to be effective, e.g., 1 µM)

      • ent-Oseltamivir carboxylate (at the identical concentration)

    • Incubation: Incubate for a relevant time period (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a validated method like ELISA (Enzyme-Linked Immunosorbent Assay).

    • Viability/Toxicity Control: In a parallel plate, perform a cell viability assay (e.g., MTS or MTT) to ensure that the observed effects are not due to drug-induced cytotoxicity.

Data Interpretation

Treatment GroupViral Titer (log reduction)TNF-α Concentration (pg/mL)
Infected + Vehicle01500
Infected + Oseltamivir3.0450
Infected + ent-Oseltamivir0.11450

Sourcing and Preparation of Controls

Conclusion

References

  • Title: Oseltamivir (Tamiflu): a history of development and clinical use Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Stereochemistry in Drug Action Source: ScienceDirect URL: [Link]

  • Title: Potential for Off-Target Effects of Oseltamivir and Zanamivir on Host Sialidases Source: mBio URL: [Link]

  • Title: Synthesis of the Enantiomer of the Anti-Influenza Drug Oseltamivir for Use as a Chemical Probe Source: Organic Letters URL: [Link]

  • Title: Influenza Neuraminidase Inhibitors Source: ScienceDirect URL: [Link]

Foundational

The Stereochemical Imperative: History, Synthesis, and Biological Evaluation of ent-Oseltamivir

Executive Summary As a Senior Application Scientist in asymmetric synthesis, I frequently encounter the profound impact of molecular chirality on pharmacological efficacy. Oseltamivir phosphate (Tamiflu) is a premier neu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in asymmetric synthesis, I frequently encounter the profound impact of molecular chirality on pharmacological efficacy. Oseltamivir phosphate (Tamiflu) is a premier neuraminidase (NA) inhibitor utilized globally against influenza A and B[1]. However, the synthesis and evaluation of its unnatural enantiomer, ent-oseltamivir, represent a fascinating chapter in medicinal chemistry. The discovery and synthesis of ent-oseltamivir were not driven by its therapeutic potential—as it is virtually inactive—but rather by the need to rigorously validate the stereospecificity of the viral neuraminidase active site and to benchmark novel asymmetric synthetic methodologies. This whitepaper deconstructs the biological rationale, historical synthetic milestones, and validated protocols for accessing the (3S,4S,5R) ent-oseltamivir architecture.

The Rationale: Probing the Neuraminidase Active Site

The influenza neuraminidase active site is highly conserved and exhibits strict stereochemical requirements for substrate binding. Natural (-)-oseltamivir—with its (3R,4R,5S) cyclohexene core—acts as a transition-state analogue of sialic acid, establishing a critical hydrogen-bonding network with the highly conserved Arginine triad (Arg118, Arg292, and Arg371) in the viral enzyme[2].

Synthesizing ent-oseltamivir, which possesses the inverted (3S,4S,5R) configuration[3], was a necessary step to prove that the antiviral activity is entirely dependent on this precise 3D spatial arrangement. When the unnatural enantiomer is introduced to the NA active site, steric clashes occur, and the essential electrostatic interactions are abolished, rendering the molecule biologically inert.

Quantitative Structure-Activity Relationship (QSAR)

The biological evaluation of ent-oseltamivir and its stereoisomers provides a self-validating proof of the enzyme's chiral discrimination. The table below summarizes the stark contrast in binding affinity and inhibitory activity between the natural drug and its enantiomeric counterpart.

Pharmacological Property(-)-Oseltamivirent-Oseltamivir
Target Enzyme Influenza A/B NeuraminidaseInfluenza A/B Neuraminidase
Core Stereochemistry (3R,4R,5S)(3S,4S,5R)
IC₅₀ (Wild-Type NA) ~1 – 30 nM[1]> 10,000 nM (Virtually Inactive)[2]
Binding Mechanism Optimal H-bond network with Arg triadSteric clash; loss of critical H-bonds
Relative Potency Drop Reference Standard~150,000-fold reduction[2]
Primary Utility Clinical Antiviral DrugSynthetic Benchmark / Mechanistic Probe

Landmark Synthetic Methodologies

The synthesis of ent-oseltamivir requires bypassing the naturally abundant chiral pool (such as (-)-shikimic acid) used in commercial Tamiflu production. Three landmark methodologies have successfully achieved this:

Enzymatic Desymmetrization of meso-Diesters

A highly efficient route to ent-oseltamivir relies on the enzymatic desymmetrization of a meso-1,3-cyclohexanedicarboxylic acid diester[4].

  • The Causality: By employing Aspergillus oryzae lipase, researchers exploit the enzyme's chiral active site to selectively hydrolyze the pro-R ester group. This breaks the plane of symmetry under mild conditions, generating the (R)-monoacid (ent-8a) with an exceptional enantiomeric ratio (er = 98.2:1.8)[4]. This enzymatic step is a self-validating system; the high er proves the strict facial selectivity of the lipase.

Organocatalytic Asymmetric Synthesis (Hayashi's Route)

Yujiro Hayashi's development of a "one-pot" organocatalytic synthesis of oseltamivir is a masterclass in step economy and stereocontrol[5].

  • The Causality: The methodology utilizes diphenylprolinol silyl ethers to catalyze the enantioselective Michael addition of an aldehyde to a nitroalkene. The bulky silyl ether group on the pyrrolidine ring shields one face of the intermediate enamine. By deploying the opposite enantiomer of the catalyst (ent-1a), the incoming nitroalkene is forced to attack from the inverted trajectory, leading to the epi-ent-cyclobutane intermediate, which subsequently unravels to form the ent-oseltamivir core[6].

Epoxide Ring-Opening and Configuration Inversion

An alternative strategy involves the stereospecific ring-opening of epoxide derivatives.

  • The Causality: By utilizing an alcohol solvent and ammonium chloride, sodium azide is directed to attack the epoxide from the less sterically hindered, opposite face[7]. This classic Sₙ2 mechanism results in a complete Walden inversion, flipping the stereocenter to the unnatural configuration required for the ent-oseltamivir architecture[7].

Validated Experimental Protocols

Protocol 1: Enzymatic Desymmetrization to (R)-Monoacid Precursor

This protocol utilizes enzymatic kinetic control to establish the absolute stereochemistry of the ent-oseltamivir core[4].

  • Substrate Preparation: Dissolve 10 mmol of meso-5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester in a biphasic mixture of 0.1 M phosphate buffer (pH 7.0) and 10% (v/v) DMSO to enhance substrate solubility.

  • Enzymatic Hydrolysis: Add Aspergillus oryzae lipase (15 wt% relative to the substrate). Stir the suspension gently at 30 °C. Mechanistic Note: The lipase selectively targets the pro-R ester, leaving the pro-S ester intact.

  • Reaction Monitoring: Monitor the reaction via chiral HPLC. Terminate the reaction when conversion reaches approximately 49–50% to ensure maximum enantiomeric excess.

  • Workup & Validation: Acidify the aqueous layer to pH 3.0 using 1 M HCl. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Derivatize a small aliquot to the corresponding methyl ester using diazomethane (CH₂N₂) and analyze via chiral GC (e.g., BGB-172 column). A successful run will yield an er of ≥ 98.2:1.8[4].

Protocol 2: Organocatalytic Enantioselective Michael Addition

This protocol utilizes organocatalysis to invert the natural stereochemical trajectory[6].

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the ent-diphenylprolinol silyl ether catalyst (10 mol%) and ClCH₂CO₂H co-catalyst (10 mol%) in anhydrous toluene (0.5 M). The acid additive accelerates the formation of the active enamine intermediate[6].

  • Reagent Addition: Add the starting aldehyde (1.2 equiv) dropwise at room temperature, followed by the nitroalkene (1.0 equiv).

  • Incubation: Stir the reaction mixture at room temperature for 15 hours. Mechanistic Note: The reaction proceeds via an epi-ent-cyclobutane intermediate (or zwitterionic iminium-nitronate) which dictates the inverted stereochemistry[6].

  • Quenching & Purification: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane, dry, and concentrate. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation: Validate the diastereomeric and enantiomeric excess via chiral stationary phase HPLC and confirm relative stereochemistry using 2D-NMR (NOESY).

Synthetic Logic Visualizations

Below are the logical workflows for the two primary synthetic routes, mapped using Graphviz to illustrate the flow of stereochemical control.

G N1 meso-Diester (Achiral) N2 Aspergillus oryzae Lipase N1->N2 Enzymatic Desymmetrization N3 (R)-Monoacid (er = 98.2:1.8) N2->N3 Enantioselective Hydrolysis N4 ent-Oseltamivir Phosphate N3->N4 Azidation & Functionalization

Caption: Enzymatic desymmetrization workflow yielding ent-oseltamivir via Aspergillus oryzae lipase.

G A Aldehyde + Nitroalkene B ent-Diphenylprolinol Silyl Ether Catalyst A->B Michael Addition C epi-ent-Cyclobutane Intermediate B->C Stereocontrol D ent-Oseltamivir Core C->D Ring Opening & Rearrangement

Caption: Organocatalytic asymmetric Michael addition pathway directing the synthesis of ent-oseltamivir.

References

  • Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester The Journal of Organic Chemistry - ACS Publications[Link]

  • CN108047076B - Preparation method of oseltamivir enantiomer Google P
  • 1-cyclohexene-1-carboxylic acid suppliers USA (ent-Oseltamivir Phosphate Synonyms) American Chemical Suppliers[Link]

  • Stoichiometric Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins Helvetica Chimica Acta (ETH Zurich)[Link]

  • Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate ResearchGate[Link]

  • High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Two "One-Pot" Sequences ResearchGate[Link]

Sources

Exploratory

Literature Review of Oseltamivir Stereoisomers Activity: A Technical Guide

Executive Summary Oseltamivir phosphate (commercially known as Tamiflu) is a cornerstone antiviral therapeutic targeting the influenza neuraminidase (NA) enzyme. Structurally, the oseltamivir molecule possesses three chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oseltamivir phosphate (commercially known as Tamiflu) is a cornerstone antiviral therapeutic targeting the influenza neuraminidase (NA) enzyme. Structurally, the oseltamivir molecule possesses three chiral centers, yielding a total of eight possible stereoisomers. While the (3R,4R,5S) configuration is the naturally active and commercially utilized form, recent synthetic efforts have successfully isolated and evaluated alternative diastereoisomers[1]. This technical guide synthesizes current literature on the stereochemical landscape of oseltamivir, detailing the synthetic workflows, structural-activity relationships (SAR), and in vitro evaluation protocols required to understand how precise stereochemical variations impact NA inhibitory activity[2].

The Stereochemical Landscape of Oseltamivir

Oseltamivir carboxylate (OC), the active metabolite of the prodrug, functions by mimicking the transition state of sialic acid during enzymatic cleavage[3]. The precise spatial arrangement of its functional groups—specifically the C4 acetamido and C5 amino groups—is critical for anchoring the molecule within the highly polar active site of neuraminidase.

  • The Active Isomer: The (3R,4R,5S) isomer perfectly aligns its functional groups with the conserved residues of the NA active site (e.g., Arg152, Trp178, and Glu276).

  • Alternative Stereoisomers: Altering the chirality at any of these centers drastically shifts the 3D conformation. For instance, the inversion of the C4 stereocenter to yield 4-epi-oseltamivir disrupts the necessary hydrogen-bonding network, leading to a profound loss in binding affinity[2]. Conversely, the (3S,4R,5S)-isomer maintains a spatial geometry that allows for significant, albeit reduced, interaction with the enzyme[1].

Synthetic Workflows for Oseltamivir Stereoisomers

The synthesis of non-natural oseltamivir stereoisomers requires highly controlled, stereodivergent pathways. Two primary methodologies have been documented in recent literature to isolate specific diastereomers.

Stereodivergent Synthesis via Mukaiyama Reactions

To access isomers like 4-epi-oseltamivir, researchers employ a stereodivergent plan utilizing Mukaiyama-type reactions[2].

Step-by-Step Methodology:

  • Precursor Preparation: Begin with glyceraldehyde, o-anisidine, and pyrrole siloxydiene precursors.

  • Vinylogous Mukaiyama-Mannich Reaction (VMMnR): Combine the precursors in a three-component VMMnR.

    • Causality: This step is crucial as it establishes the entire carbon skeleton and sets the initial heteroatom substituents with high diastereoselectivity[2].

  • Silylative Mukaiyama Aldol Reaction: Induce an intramolecular cyclization.

    • Causality: This creates the targeted carbocycle, locking the stereocenters into their respective positions and preventing unwanted epimerization[2].

  • Deprotection and Isolation: Remove protecting groups (e.g., via stoichiometric camphorsulfonic acid) and isolate the specific stereoisomer (e.g., 4-epi-oseltamivir carboxylate) using chiral chromatography[2].

SynthWorkflow Start Starting Materials (Glyceraldehyde, o-anisidine) VMMnR Vinylogous Mukaiyama-Mannich (Carbon Skeleton Formation) Start->VMMnR Aldol Silylative Mukaiyama Aldol (Carbocycle Cyclization) VMMnR->Aldol Isomers Stereoisomer Isolation (e.g., 4-epi-oseltamivir) Aldol->Isomers

Synthetic workflow for oseltamivir stereoisomers via Mukaiyama reactions.

Organocatalytic Michael Addition

For the synthesis of the (3S,4R,5S)-isomer, a distinct organocatalytic approach is utilized[1].

Step-by-Step Methodology:

  • Organocatalytic Michael Addition: Utilize a stereoselective organocatalyst to drive the Michael addition of the starting materials.

    • Causality: The chiral catalyst dictates the facial selectivity of the attack, ensuring the (3S) configuration is strictly favored[1].

  • Cyclization: Perform a base-catalyzed ring closure to form the cyclohexene core[1].

  • Reduction and Functionalization: Reduce intermediate ketones and install the necessary acetamido and amino groups, followed by final deprotection to yield the (3S,4R,5S)-isomer[1].

Biological Activity & Structure-Activity Relationship (SAR)

The biological evaluation of these stereoisomers highlights the extreme sensitivity of the NA active site to ligand stereochemistry.

Quantitative Data Summary
StereoisomerConfigurationTarget StrainActivity LevelRelative Potency vs. Tamiflu
Oseltamivir (Active) (3R,4R,5S)H1N1 / H3N2 / H5N1Low nM range1x (Baseline)
(3S,4R,5S)-isomer (3S,4R,5S)A/Perth/265/2009 (H5N1)nM rangeComparable (slightly lower)[1]
4-epi-oseltamivir (3R,4S,5S)*H1N1 / H3N2μM range~150,000-fold decrease[2]

*Note: Configuration inferred based on epimerization at C4.

SAR Insights: The ~150,000-fold drop in activity for 4-epi-oseltamivir testifies that the stereodisposition of the C4 acetamido function is the absolute linchpin for enzyme recognition[2]. When inverted, the acetamido group clashes sterically with the active site wall and fails to engage in the critical hydrogen-bonding network, rendering the molecule largely inactive[2]. Conversely, the (3S,4R,5S)-isomer retains the C4 and C5 configurations, allowing it to maintain a binding profile comparable to Tamiflu against specific strains like H5N1[1].

In Vitro Neuraminidase Inhibition Assay Protocol

To ensure self-validating and reproducible results when testing novel stereoisomers, the following fluorometric NA inhibition assay protocol is recommended[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 32.5 mM MES, 4 mM CaCl2, pH 6.5).

    • Causality: Calcium ions are essential cofactors for neuraminidase stability; omitting them results in rapid enzyme degradation and false negatives.

  • Enzyme Standardization: Dilute the viral neuraminidase (e.g., from H1N1 or H5N1 strains) in the reaction buffer to achieve a linear kinetic readout.

  • Inhibitor Dilution: Prepare serial dilutions of the synthesized stereoisomers (test compounds), oseltamivir carboxylate (positive control), and a DMSO/buffer vehicle (negative control).

    • Causality: The inclusion of positive and negative controls creates a self-validating system to confirm assay sensitivity and establish a baseline for 0% and 100% inhibition.

  • Pre-incubation: Incubate the enzyme with the inhibitors for 30 minutes at 37°C.

    • Causality: This allows the system to reach thermodynamic binding equilibrium before the competitive substrate is introduced.

  • Substrate Addition: Add the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) continuously for 60 minutes.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis comparing the reaction velocity of the test wells against the vehicle control.

Mechanism of Action & Molecular Docking Insights

Quantum-chemical calculations and molecular docking simulations reveal that the highly polar binding site of NA (containing 6 cationic and 5 anionic residues) strictly dictates ligand orientation[1]. The active oseltamivir zwitterion perfectly neutralizes this pocket. Stereoisomers that deviate from this geometry fail to displace the ordered water molecules within the N8/N1 active sites, leading to a higher thermodynamic penalty for binding[2].

NAPathway SialicAcid Host Cell Sialic Acid NA_Enzyme Viral Neuraminidase (NA) SialicAcid->NA_Enzyme Binds Cleavage Cleavage of Sialic Acid (Viral Release) NA_Enzyme->Cleavage Catalyzes Oseltamivir Oseltamivir Carboxylate (Active 3R,4R,5S Isomer) Inhibition Competitive Inhibition (Blocks Active Site) Oseltamivir->Inhibition Induces Inhibition->NA_Enzyme Blocks Arrest Viral Aggregation & Replication Arrest Inhibition->Arrest Results in

Mechanism of viral neuraminidase inhibition by oseltamivir carboxylate.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Experimental Design for ent-Oseltamivir Phosphate In Vitro Assays

Audience: Researchers, assay scientists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical handling, and self-validating protocols for stereospecific control compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay scientists, and drug development professionals. Content Focus: Mechanistic rationale, physicochemical handling, and self-validating protocols for stereospecific control compounds.

Mechanistic Grounding & Experimental Rationale

ent-Oseltamivir phosphate (CAS: 1035895-89-6) is the unnatural enantiomer of the widely utilized antiviral agent oseltamivir phosphate[1]. In pharmacological profiling and drug discovery, ent-oseltamivir serves as a critical stereospecific negative control . By running parallel assays with both the active natural isomer and the ent-isomer, researchers can confidently distinguish true target engagement (e.g., viral neuraminidase inhibition) from non-specific background cytotoxicity or off-target binding.

The Prodrug Caveat (Critical for Assay Design)

A common pitfall in in vitro assay design is the direct application of oseltamivir phosphate to cell-free systems. Oseltamivir phosphate is an ethyl ester prodrug; it is intrinsically inactive against viral neuraminidase and relies on hepatic or intracellular esterases to be hydrolyzed into its active metabolite, oseltamivir carboxylate[2].

Therefore, when preparing ent-oseltamivir phosphate stock solutions, the downstream application must dictate your experimental design:

  • Whole-Cell Assays (e.g., MDCK Plaque Reduction): Suitable. Intracellular esterases present in living cells will process the prodrug, allowing the evaluation of the ent-carboxylate's cellular efficacy or off-target toxicity[3].

  • Cell-Free Assays (e.g., Recombinant Neuraminidase Assays): Not suitable. The prodrug will remain intact and inactive. If a cell-free assay is required, the ent-oseltamivir carboxylate form must be synthesized or utilized instead.

Physicochemical Properties & Solvent Selection

  • Molecular Formula: C₁₆H₃₁N₂O₈P

  • Molecular Weight: 410.40 g/mol [4],[5]

  • Solubility Profile: As a phosphate salt, ent-oseltamivir phosphate exhibits excellent aqueous solubility[4].

Causality in Solvent Selection:

  • Molecular Biology Grade Water (Preferred): Because the compound is highly water-soluble, water is the optimal solvent. It eliminates solvent-induced cytotoxicity (e.g., DMSO toxicity), which is particularly beneficial for sensitive cell lines like MDCK or THP-1 cells used in viral infection models.

  • Anhydrous DMSO (Alternative): Acceptable only if the compound is being integrated into a high-throughput screening (HTS) library where DMSO is the standardized vehicle. If used, ensure final assay DMSO concentrations remain below 0.1% v/v to prevent artifactual cell death.

Quantitative Data: Stock Solution Reconstitution Table

To ensure precision and reproducibility, use the following dilution matrix to prepare standard master stock solutions based on the mass of ent-oseltamivir phosphate powder.

Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM 2.437 mL12.183 mL24.366 mL
5 mM 0.487 mL2.437 mL4.873 mL
10 mM 0.244 mL1.218 mL2.437 mL
50 mM 0.049 mL0.244 mL0.487 mL

Step-by-Step Methodology: Preparation and Storage

Protocol A: Master Stock Preparation
  • Equilibration: Allow the sealed vial of ent-oseltamivir phosphate to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient moisture condensation on the cold powder, which can degrade the compound or artificially inflate the weighed mass.

  • Weighing: Accurately weigh the desired mass using a calibrated analytical balance (e.g., 5.0 mg).

  • Reconstitution: Add the precise volume of solvent (e.g., 1.218 mL of sterile H₂O for a 10 mM stock) directly to the vial.

  • Dissolution: Vortex gently for 30–60 seconds. The phosphate salt should dissolve rapidly, yielding a clear, colorless solution. Self-Validation Check: If the solution is cloudy, verify the solvent purity; do not proceed until the solution is optically clear.

  • Sterilization (Water Stocks Only): If the stock was prepared in water and is intended for prolonged cell culture assays, pass the solution through a 0.22 µm low-protein binding syringe filter (e.g., PES or PVDF membrane). Causality: DMSO stocks should not be filtered, as high concentrations of DMSO can dissolve certain standard filter housings and introduce toxic leachables into your stock.

Protocol B: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile, tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots immediately at -20°C for short-term use (up to 2 weeks) or -80°C for long-term stability (up to 3 months)[5]. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which drive compound degradation and localized precipitation.

Protocol C: Working Solution Preparation
  • Thawing: Thaw a single aliquot at room temperature just prior to the assay. Vortex briefly to ensure homogeneity.

  • Dilution: Dilute the stock solution directly into the pre-warmed assay buffer or cell culture medium.

    • Causality Check: Always prepare working solutions freshly on the day of the experiment. Aqueous solutions of ester prodrugs can undergo slow spontaneous hydrolysis at physiological pH (pH 7.4) if left at room temperature or 37°C for extended periods.

Workflow Visualization

Workflow Powder ent-Oseltamivir Phosphate (Powder, CAS: 1035895-89-6) Solvent Solvent Addition (H₂O preferred over DMSO) Powder->Solvent Stock Master Stock Solution (e.g., 10 mM) Solvent->Stock Filter Sterile Filtration (0.22 µm, H₂O only) Stock->Filter Storage Aliquot & Storage (-20°C to -80°C) Filter->Storage Working Working Solution (Diluted in Assay Buffer) Storage->Working WholeCell Whole-Cell Assays (Intracellular Esterases Active) Working->WholeCell Valid Use Case CellFree Cell-Free Assays (Requires Carboxylate Form) Working->CellFree Inactive Prodrug

Workflow for ent-oseltamivir phosphate preparation and assay selection based on prodrug mechanics.

References

  • [2] Heinig, K., et al. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma. PMC / NIH. Available at:[Link]

  • [3] MDPI. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Available at:[Link]

  • [1] Pharmaffiliates. Oseltamivir-impurities: ent-Oseltamivir Phosphate. Available at:[Link]

Sources

Application

De Novo Synthesis Pathways for ent-Oseltamivir Phosphate: Organocatalytic and Chemoenzymatic Strategies

Executive Summary & Rationale ent-Oseltamivir phosphate is the unnatural enantiomer of the blockbuster anti-influenza drug Tamiflu (oseltamivir phosphate). In drug development and pharmacological profiling, ent-oseltamiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

ent-Oseltamivir phosphate is the unnatural enantiomer of the blockbuster anti-influenza drug Tamiflu (oseltamivir phosphate). In drug development and pharmacological profiling, ent-oseltamivir is a critical reference standard. It is used as a negative control in viral neuraminidase assays, a probe for studying enantioselective pharmacokinetics, and a tool for validating chiral analytical methods.

Because the commercial synthesis of Tamiflu relies on naturally occurring (–)-shikimic acid—which strictly dictates the formation of the natural enantiomer—accessing the ent-series requires a true de novo synthesis . By building the cyclohexene core from achiral starting materials, chemists can dictate the absolute stereochemistry simply by selecting the appropriate chiral catalyst or enzyme. This Application Note details two field-proven de novo pathways: an Organocatalytic Domino Synthesis and a Chemoenzymatic Desymmetrization .

Pathway 1: Organocatalytic Domino Synthesis

Mechanistic Causality

Developed from the pioneering one-pot syntheses by Hayashi and Ma, this pathway utilizes a chiral diarylprolinol silyl ether to catalyze an asymmetric Michael addition between an alkoxyacetaldehyde and a nitroalkene.

To synthesize ent-oseltamivir, we must use the (S)-diphenylprolinol trimethylsilyl ether catalyst (the antipode to the catalyst used for natural Tamiflu). The bulky silyl ether group shields the Si-face of the intermediate enamine. Consequently, the nitroalkene is forced to attack exclusively from the Re-face. This highly controlled trajectory establishes the precise absolute stereocenters required for the ent-series . Subsequent addition of a base and a phosphonate triggers a domino Horner-Wadsworth-Emmons (HWE) olefination and intramolecular aldol condensation, rapidly closing the chiral cyclohexene ring.

Self-Validating Protocol: "One-Pot" Core Assembly

Step 1: Asymmetric Michael Addition

  • Charge a dry, argon-purged flask with (Z)-2-(pentan-3-yloxy)acetaldehyde (1.0 eq) and (E)-2-nitroethene (1.2 eq) in anhydrous toluene (0.5 M).

  • Add 5 mol% of (S)-diphenylprolinol TMS ether. Stir at 25°C for 12 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via chiral HPLC (Chiralpak AD-H column). Proceed only if the enantiomeric excess (ee) of the Michael adduct is >98%.

Step 2: Domino HWE Cyclization

  • To the same reaction vessel, add diethyl (2-oxopropyl)phosphonate (1.2 eq) and Cs₂CO₃ (1.5 eq).

  • Stir at 40°C for 8 hours. The base deprotonates the phosphonate, driving the HWE reaction, which immediately undergoes an intramolecular aldol condensation to form the ent-cyclohexene core.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The disappearance of the Michael adduct and the emergence of a UV-active spot (the conjugated cyclohexene) indicates successful cyclization.

Step 3: Functionalization & Salt Formation

  • Perform a highly regioselective ring-opening with TMSN₃ to introduce the azide at C5.

  • Reduce the azide using Staudinger conditions (PBu₃, H₂O) and acetylate the resulting amine with Ac₂O to form the acetamide.

  • Dissolve the free base in ethanol and add 1.0 eq of 85% H₃PO₄. Cool to 0°C to precipitate ent-oseltamivir phosphate.

Pathway1 A Alkoxyacetaldehyde + Nitroalkene B Michael Addition (S)-Diarylprolinol Silyl Ether A->B Organocatalyst C Domino Cyclization (HWE Olefination) B->C Base / Phosphonate D Chiral Cyclohexene (ent-series) C->D Intramolecular Aldol E Amidation & Reduction D->E NaN3 / PBu3 F ent-Oseltamivir Phosphate E->F H3PO4

Organocatalytic domino workflow for ent-oseltamivir synthesis.

Pathway 2: Chemoenzymatic Desymmetrization

Mechanistic Causality

This approach, pioneered by researchers at Roche, builds the carbon framework from inexpensive 2,6-dimethoxyphenol. Catalytic hydrogenation yields an all-cis meso-diester. The critical symmetry-breaking step relies on enzymatic hydrolysis.

While Pig Liver Esterase (PLE) selectively hydrolyzes the pro-S ester to yield the (S)-monoacid (the precursor to natural Tamiflu), Aspergillus oryzae lipase possesses an inverted active site topology for this specific substrate. It selectively binds and hydrolyzes the pro-R ester, yielding the (R)-monoacid in near-perfect enantiomeric purity . This enzymatic divergence is the causal mechanism that dictates the ent-oseltamivir trajectory.

Self-Validating Protocol: meso-Diester to ent-Oseltamivir

Step 1: Preparation of the meso-Diester

  • Subject 2,6-dimethoxyphenol to catalytic hydrogenation (H₂, 50 bar, Ru/Al₂O₃ catalyst) to achieve complete cis-isomerization.

  • Alkylate the resulting diol with 3-pentanol under acidic conditions to yield the all-cis meso-diester.

Step 2: Enzymatic Desymmetrization

  • Suspend the meso-diester (100 g) in 1.0 L of 0.1 M potassium phosphate buffer (pH 7.0).

  • Add 5.0 g of Aspergillus oryzae lipase.

  • Validation Checkpoint: Connect the reaction to an autotitrator dispensing 1.0 M NaOH to maintain pH 7.0. The reaction is self-monitoring; hydrolysis of exactly one ester group will consume exactly 1.0 equivalent of NaOH. Terminate the reaction when the base consumption curve plateaus at the theoretical volume.

  • Extract the unreacted starting material with MTBE at pH 7.0, then acidify the aqueous layer to pH 2.0 and extract with EtOAc to isolate the pure (R)-monoacid.

Step 3: Curtius Rearrangement & Finalization

  • Treat the (R)-monoacid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heat to 80°C to induce the Curtius rearrangement, trapping the resulting isocyanate with tert-butanol to form the Boc-protected amine.

  • Deprotect the Boc group using HBr/AcOH, followed by S_N2 substitution with NaN₃ to introduce the second nitrogen.

  • Reduce the azide, acetylate, and crystallize with H₃PO₄ to yield ent-oseltamivir phosphate.

Pathway2 A 2,6-Dimethoxyphenol B Catalytic Hydrogenation (cis-isomerization) A->B H2, Ru/Al2O3 C all-cis meso-Diester B->C Alkylation D Enzymatic Desymmetrization (Aspergillus oryzae lipase) C->D pH 7.0 Buffer E (R)-Monoacid (ent-precursor) D->E pro-R Hydrolysis F Curtius Rearrangement & Substitution E->F DPPA, Et3N G ent-Oseltamivir Phosphate F->G H3PO4

Chemoenzymatic desymmetrization of meso-diester yielding ent-oseltamivir.

Quantitative Data Presentation

The following table summarizes the key operational metrics comparing the two de novo synthesis pathways for ent-oseltamivir phosphate.

ParameterOrganocatalytic Domino (Hayashi-Ma)Chemoenzymatic Desymmetrization (Zutter)
Achiral Starting Material Alkoxyacetaldehyde & Nitroalkene2,6-Dimethoxyphenol
Chiral Inducer (S)-Diphenylprolinol TMS etherAspergillus oryzae lipase
Stereocontrol Mechanism Steric shielding of enamine Si-faceEnantiotopic pro-R ester hydrolysis
Overall Yield ~25–30%~30%
Enantiomeric Excess (ee) >99.0%>99.9%
Synthetic Step Count 3 "One-Pot" Operations (approx. 9 steps)10 linear steps
Primary Advantage Rapid core assembly, flow-chemistry adaptableHighly scalable, utilizes cheap bulk chemicals

References

  • Zutter, U., Iding, H., Spurr, P., & Wirz, B. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 73(13), 4895-4902. URL:[Link]

  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-Yielding Synthesis of the Anti-Influenza Neuramidase Inhibitor (−)-Oseltamivir by Three “One-Pot” Operations. Angewandte Chemie International Edition, 48(7), 1304-1307. URL:[Link]

  • Fukuta, Y., Mita, T., Fukuda, N., Kanai, M., & Shibasaki, M. (2006). De Novo Synthesis of Tamiflu via a Catalytic Asymmetric Ring-Opening of meso-Aziridines with TMSN3. Journal of the American Chemical Society, 128(19), 6312-6313. URL:[Link]

Method

Application Note: Utilizing ent-Oseltamivir as a Stereospecific Probe in Neuraminidase Inhibition Assays

Introduction & Mechanistic Rationale Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residue...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Influenza virus neuraminidase (NA) is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues from host cell receptors[1]. The development of neuraminidase inhibitors (NAIs) has been a cornerstone of antiviral therapy. Oseltamivir phosphate, a widely prescribed prodrug, is metabolized in the liver into its active form, oseltamivir carboxylate, which acts as a potent transition-state analogue inhibitor of NA[2].

The NA active site is highly conserved and profoundly stereospecific. It features a hydrophobic pocket that accommodates the 3-pentyl group of oseltamivir and a positively charged arginine triad (R118, R292, R371) that forms critical bidentate hydrogen bonds with the inhibitor's carboxylate group[3]. Because of this strict spatial requirement, the stereochemistry of the inhibitor is paramount.

ent-Oseltamivir , the exact enantiomer of oseltamivir with a (3S,4S,5R) configuration, possesses the opposite stereochemical arrangement to the active (3R,4R,5S) drug. Due to this inversion, ent-oseltamivir cannot properly align its functional groups within the NA active site, resulting in a massive loss of binding affinity. In the context of drug discovery and assay validation, ent-oseltamivir serves as an indispensable negative control and stereospecific probe . Its application ensures that observed inhibition in high-throughput screening (HTS) is driven by genuine active-site engagement rather than assay artifacts.

Causality Behind Experimental Choices

To ensure high scientific integrity (E-E-A-T), experimental protocols must be designed to rule out false positives. Integrating ent-oseltamivir into Neuraminidase Inhibition (NI) assays provides a self-validating framework based on the following causal principles:

  • Validation of Specificity (Ruling out PAINS): Small molecules can sometimes inhibit assays through promiscuous mechanisms, acting as Pan-Assay Interference Compounds (PAINS). They might quench the fluorophore, aggregate, or non-specifically denature the enzyme. By running ent-oseltamivir in parallel with oseltamivir, researchers establish a baseline for true target engagement. If an assay shows inhibition by the active drug but not by the enantiomer, the assay environment strictly reports on stereospecific active-site binding[4].

  • Equilibrium Dynamics (Pre-incubation): Oseltamivir carboxylate is a slow-binding inhibitor. Protocols must include a 30-minute pre-incubation of the enzyme and inhibitor before adding the substrate. Skipping this step violates the steady-state assumption of the assay, leading to a severe underestimation of inhibitor potency.

  • Signal Maximization (pH Shift): The standard fluorometric assay utilizes the MUNANA substrate. Enzymatic cleavage yields 4-methylumbelliferone (4-MU). The reaction is stopped using a highly basic solution (pH > 10). The causality here is twofold: the high pH instantly denatures the NA enzyme to halt the reaction, and it deprotonates the hydroxyl group of 4-MU, drastically increasing its fluorescent quantum yield for maximum assay sensitivity[4].

Quantitative Data Summary

The table below summarizes the contrasting inhibitory profiles of oseltamivir and its derivatives, highlighting the necessity of using the correct stereoisomer and metabolite in in vitro assays.

CompoundStereochemistryTargetMean IC50 (nM)Assay Application
Oseltamivir Carboxylate (3R,4R,5S)Influenza A/B NA0.67 – 2.0Active Drug / Positive Control[2]
Oseltamivir Phosphate (3R,4R,5S)Influenza A/B NA> 1,000Prodrug (Requires in vivo hydrolysis)[5]
ent-Oseltamivir (3S,4S,5R)Influenza A/B NA> 10,000Negative Control / Chiral Probe

Self-Validating Protocol: Fluorometric MUNANA Assay

This step-by-step protocol describes a self-validating fluorometric neuraminidase inhibition assay using the MUNANA substrate[6]. The inclusion of ent-oseltamivir ensures the assay is free from non-specific interference.

Reagent Preparation
  • Assay Buffer: Prepare 33 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer containing 4 mM CaCl₂. Adjust to pH 6.5. (Note: Calcium is a critical cofactor for NA stability and activity).

  • Enzyme Working Solution: Dilute recombinant Influenza A (e.g., H1N1 or H3N2) neuraminidase in Assay Buffer to a concentration that yields a linear fluorescent signal over 60 minutes (typically 0.1–1.0 U/mL)[4].

  • Substrate Solution: Prepare a 100 µM working solution of MUNANA (2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) in Assay Buffer[4].

  • Stop Solution: Prepare 0.1 M NaOH in 80% ethanol (pH > 10).

Compound Preparation (Self-Validating Controls)
  • Positive Control: Prepare a 10-point 3-fold serial dilution of Oseltamivir Carboxylate starting at 100 nM.

  • Negative/Specificity Control: Prepare a parallel serial dilution of ent-Oseltamivir starting at 10 µM.

  • Test Compounds: Prepare serial dilutions of novel NAI candidates.

Assay Execution
  • Pre-incubation: In a black 96-well microtiter plate, add 10 µL of the diluted compounds (or controls) to 10 µL of the Enzyme Working Solution. Include a "No Enzyme" background control well (Assay Buffer only).

  • Equilibration: Incubate the plate at 37°C for 30 minutes to allow slow-binding inhibitors to reach thermodynamic equilibrium with the NA active site.

  • Reaction Initiation: Add 30 µL of the 100 µM MUNANA Substrate Solution to all wells.

  • Enzymatic Cleavage: Incubate the plate in the dark at 37°C for exactly 60 minutes.

  • Termination: Add 150 µL of the Stop Solution to all wells. This halts the reaction and shifts the pH to maximize 4-MU fluorescence.

  • Readout: Measure fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm[4].

Data Analysis & Validation Criteria
  • Subtract the "No Enzyme" background fluorescence from all wells.

  • Calculate the % Inhibition relative to the uninhibited enzyme control.

  • Validation Check: The assay is considered valid only if Oseltamivir Carboxylate yields an IC50 in the low nanomolar range (e.g., < 2 nM) AND ent-Oseltamivir shows negligible inhibition (IC50 > 10 µM). If ent-oseltamivir exhibits significant inhibition, investigate the assay for non-specific protein denaturation or fluorophore quenching.

Visualizations

The following diagrams illustrate the assay workflow and the structural logic dictating the use of ent-oseltamivir.

Workflow NA Viral Neuraminidase (Enzyme) Reaction Enzymatic Cleavage (37°C, pH 6.5) NA->Reaction MUNANA MUNANA Substrate (Fluorogenic) MUNANA->Reaction Product 4-Methylumbelliferone (Fluorescent: Ex 355/Em 460) Reaction->Product Stop Solution (pH > 10)

Caption: Workflow of the MUNANA-based fluorometric neuraminidase inhibition assay.

Stereospecificity ActiveSite Neuraminidase Active Site (Arg Triad: R118, R292, R371) Binding Favorable H-Bonds & Hydrophobic Packing ActiveSite->Binding Correct Stereochemistry Clash Steric Clash & Loss of H-Bonds ActiveSite->Clash Inverted Stereochemistry Oseltamivir Oseltamivir (3R,4R,5S) Active Enantiomer Oseltamivir->ActiveSite entOseltamivir ent-Oseltamivir (3S,4S,5R) Inactive Enantiomer entOseltamivir->ActiveSite Inhibition Potent Inhibition (IC50 < 2 nM) Binding->Inhibition NoInhibition Weak/No Inhibition (IC50 > 10 µM) Clash->NoInhibition

Caption: Stereospecific binding logic demonstrating why ent-oseltamivir acts as a negative control.

References

  • Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Close-up view of the neuraminidase N2 active site bound to compound 6. ResearchGate. Available at: [Link]

  • Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. PMC (NIH). Available at: [Link]

  • Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PMC (NIH). Available at:[Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. Available at: [Link]

Sources

Application

Application Note: Enzymatic Resolution and Desymmetrization Protocols for Oseltamivir Intermediates

Prepared by: Senior Application Scientist, Biocatalysis & Process Chemistry Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Introduction: The Strategic Shift to Biocatalysi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Biocatalysis & Process Chemistry Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Introduction: The Strategic Shift to Biocatalysis

Oseltamivir phosphate (Tamiflu®) is a critical antiviral agent whose commercial production originally relied on (–)-shikimic acid extracted from the Chinese star anise[1]. Due to agricultural supply chain vulnerabilities and the inherent hazards of azide chemistry used in early routes, process chemists developed fully synthetic, azide-free pathways.

The stereochemical complexity of oseltamivir (three contiguous stereocenters) necessitates rigorous enantiocontrol. Biocatalysis has emerged as the premier solution, offering two distinct and highly scalable enzymatic strategies:

  • Enzymatic Desymmetrization of a meso-diester using Pig Liver Esterase (PLE)[2].

  • Kinetic Resolution of a racemic Diels-Alder adduct using Lipase B from Candida antarctica (CAL-B)[3].

This application note details the mechanistic causality, self-validating protocols, and process engineering considerations for both biocatalytic workflows.

Core Strategy A: Enzymatic Desymmetrization (The PLE Route)

Mechanistic Rationale

Unlike kinetic resolution, which is mathematically capped at a 50% theoretical yield, the desymmetrization of a prochiral meso-compound allows for a 100% theoretical yield [4]. In this route, 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester is hydrogenated to an all-cismeso-diester. Pig Liver Esterase (PLE) selectively hydrolyzes only one of the two enantiotopic ester groups, breaking the plane of symmetry to yield the (S)-monoacid with 96–98% enantiomeric excess (ee)[2].

Interestingly, enantiocomplementarity can be achieved by switching the biocatalyst: Aspergillus oryzae lipase selectively yields the (R)-monoacid, providing access to the ent-oseltamivir enantiomer[2].

G Start 2,6-Dimethoxyphenol (Starting Material) Meso all-cis meso-Diester (Prochiral Intermediate) Start->Meso Chemical Steps (Hydrogenation) PLE Pig Liver Esterase (PLE) Hydrolysis at 35°C, pH 7.0 Meso->PLE Desymmetrization AOL Aspergillus oryzae Lipase Hydrolysis Meso->AOL Desymmetrization S_Acid (S)-Monoacid 96-98% ee (Oseltamivir Precursor) PLE->S_Acid Enantioselective Cleavage R_Acid (R)-Monoacid >95% ee (ent-Oseltamivir Precursor) AOL->R_Acid Enantioselective Cleavage

Enzymatic desymmetrization workflow of meso-diesters to oseltamivir precursors.

Protocol 1: PLE-Catalyzed Desymmetrization

Note: This protocol is designed as a self-validating system. The continuous monitoring of base consumption provides real-time kinetic data and confirms reaction completion without the need for immediate offline sampling.

Reagents & Equipment:

  • all-cismeso-diester substrate

  • Pig Liver Esterase (PLE, technical grade)

  • 0.1 M Potassium phosphate buffer (pH 7.0)

  • 1.0 M NaOH (Titrant)

  • Automated pH-stat titrator with temperature control jacket

Step-by-Step Methodology:

  • Substrate Suspension: Suspend the all-cismeso-diester in 0.1 M potassium phosphate buffer (pH 7.0) to achieve a 10% (w/v) substrate concentration. Causality: A 10% loading is exceptionally high for biocatalysis but was proven viable by Roche process chemists, maximizing volumetric productivity[4].

  • Thermal Equilibration: Heat the bioreactor to exactly 35 °C. Causality: Elevating the temperature from 20 °C to 35 °C significantly accelerates the hydrolysis rate with only a negligible loss in selectivity (maintaining 96% ee), preventing prolonged batch times[4].

  • Enzyme Addition: Add the technical preparation of PLE to the suspension. Immediately engage the pH-stat titrator set to maintain pH 7.0 using 1.0 M NaOH. Causality: Ester hydrolysis generates a carboxylic acid. If unneutralized, the localized pH drop will rapidly denature the PLE and halt the reaction.

  • In-Process Control (Self-Validation): Monitor the NaOH consumption curve. The reaction is strictly self-validating: exactly 1.0 molar equivalent of NaOH must be consumed.

    • Diagnostic check: If consumption stops at <0.95 eq, the enzyme has deactivated (likely due to poor mixing or pH spikes). If it exceeds 1.05 eq, undesired over-hydrolysis to the diacid is occurring.

  • Workup & Isolation: Once 1.0 eq of base is consumed, arrest the reaction by cooling to 5 °C. Acidify the aqueous phase to pH 2.5 using 2 M HCl and extract the (S)-monoacid into ethyl acetate. Evaporate the organic layer to yield the product in near-quantitative yield.

Core Strategy B: Kinetic Resolution (The CAL-B Route)

Mechanistic Rationale

An alternative fully synthetic route involves a Lewis-acid-promoted Diels-Alder reaction between furan and ethyl acrylate, yielding a racemic bicyclic exo-adduct[5]. To isolate the desired enantiomer, kinetic resolution is employed using Chirazyme L-2 (immobilized CAL-B).

Because the enzyme selectively hydrolyzes the (+)-enantiomer into a polar carboxylic acid while ignoring the (-)-ester, the spatial recognition of the enzyme acts as a molecular sieve[3]. By intentionally pushing the conversion past 50% (up to 75%), the remaining unreacted (-)-ester is isolated with an exceptional 97% ee, sacrificing chemical yield for absolute optical purity[5].

G Racemic Racemic Diels-Alder Adduct (exo-isomer mixture) Enzyme Chirazyme L-2 (CAL-B) Enantioselective Hydrolysis Racemic->Enzyme Unreacted Unreacted (-)-Ester 97% ee (Desired) Enzyme->Unreacted Kinetic Resolution Hydrolyzed Hydrolyzed (+)-Acid (Waste/Recycle) Enzyme->Hydrolyzed Kinetic Resolution Distillation Vacuum Distillation (Separation) Unreacted->Distillation Hydrolyzed->Distillation Oseltamivir Oseltamivir Phosphate (API) Distillation->Oseltamivir Multi-step Synthesis

Kinetic resolution of Diels-Alder adducts via CAL-B with downstream distillation.

Protocol 2: CAL-B Catalyzed Kinetic Resolution

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the racemic Diels-Alder exo-adduct in a biphasic system (e.g., MTBE/aqueous buffer pH 7.0).

  • Biocatalyst Loading: Add immobilized Chirazyme L-2 (CAL-B). Agitate gently to avoid mechanical shearing of the immobilization resin.

  • Kinetic Monitoring (Self-Validation): Track the reaction via chiral HPLC. Causality: In kinetic resolution, the ee of the remaining substrate increases as conversion progresses. The reaction must be allowed to reach ~75% conversion to ensure the unreacted (-)-ester achieves the target 97% ee[5].

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized Chirazyme L-2. Causality: Immobilized CAL-B is highly stable and can be washed with MTBE and recycled for subsequent batches, significantly lowering process costs.

  • Downstream Separation: Subject the filtrate to vacuum distillation. Causality: The unreacted (-)-ester is volatile under vacuum, whereas the hydrolyzed (+)-acid is highly polar and remains in the still pot. This avoids solvent-intensive chromatographic separations, making the process industrially viable[3]. The (-)-ester is isolated in ~20% overall yield[5].

Quantitative Data Summary

The following table summarizes the critical performance metrics of both biocatalytic strategies, allowing process chemists to evaluate the trade-offs between theoretical yield limits and substrate accessibility.

ParameterEnzymatic Desymmetrization[2][4]Kinetic Resolution[3][5]
Substrate all-cismeso-diesterRacemic Diels-Alder exo-adduct
Biocatalyst Pig Liver Esterase (PLE)Chirazyme L-2 (CAL-B)
Reaction Type Prochiral DesymmetrizationEnantioselective Hydrolysis
Theoretical Max Yield 100%50%
Actual Isolated Yield >95%~20% (at 75% conversion)
Enantiomeric Excess (ee) 96–98%97%
Separation Method Direct biphasic extractionVacuum distillation
Target Stereocenter (S)-monoacid(-)-ester

References

  • Zutter, U., Iding, H., Spurr, P., & Wirz, B. (2008). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 73(13), 4895–4902. URL:[Link]

  • Trussardi, R., Wirz, B., Zutter, U., et al. (2004). The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. CHIMIA, 58(9), 621-629. URL:[Link]

  • Abrecht, S., Harrington, P., Iding, H., Karpf, M., et al. (2007). The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time. CHIMIA, 61(2), 93-99. URL:[Link]

  • Wikipedia Contributors. (2026). Oseltamivir total synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Notes and Protocols for ENT-Oseltamivir Bioassays: A Guide for Researchers

Authored by a Senior Application Scientist This document provides a detailed guide for researchers, scientists, and drug development professionals on the standard operating procedures for Enterovirus-oseltamivir (ENT-ose...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the standard operating procedures for Enterovirus-oseltamivir (ENT-oseltamivir) bioassays. The focus is on the widely used fluorescence-based neuraminidase (NA) inhibition assay, a critical tool for evaluating the efficacy of oseltamivir and monitoring for the emergence of drug-resistant influenza virus strains.

Introduction: The Crucial Role of Neuraminidase Inhibition Assays

Oseltamivir is a cornerstone of antiviral therapy against influenza A and B viruses.[1][2] It is a prodrug that is metabolized in the body to its active form, oseltamivir carboxylate.[2][3] This active compound functions as a competitive inhibitor of the viral neuraminidase (NA) enzyme.[2][4] The NA enzyme is essential for the release of newly formed virus particles from infected cells, and its inhibition effectively halts the spread of the virus.[2][4]

The neuraminidase inhibition (NAI) assay is the gold standard for assessing the in vitro susceptibility of influenza viruses to NA inhibitors like oseltamivir.[5] This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of NA by 50%, known as the half-maximal inhibitory concentration (IC50).[1][3][5] Monitoring shifts in IC50 values is paramount for influenza surveillance and detecting the emergence of antiviral resistance.[1][5][6]

This guide will delve into the most common method for determining oseltamivir susceptibility: the fluorescence-based assay utilizing the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][3][7]

Principle of the MUNANA-Based Neuraminidase Inhibition Assay

The fluorescence-based NAI assay is an enzymatic assay that relies on the cleavage of a fluorogenic substrate by the influenza NA enzyme.[1][3] The substrate, MUNANA, is a non-fluorescent molecule that, when cleaved by NA, releases a highly fluorescent product, 4-methylumbelliferone (4-MU).[1][3][8] The intensity of the fluorescent signal is directly proportional to the NA activity.

In the presence of an NA inhibitor like oseltamivir carboxylate, the enzymatic activity of NA is reduced, leading to a decrease in the fluorescent signal.[3] By measuring the fluorescence at various concentrations of the inhibitor, a dose-response curve can be generated, and the IC50 value can be calculated.[3][7]

Experimental Workflow Overview

The following diagram illustrates the overall workflow of the MUNANA-based neuraminidase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Virus_Prep Virus Preparation & Titration Incubation Incubate Virus with Oseltamivir Dilutions Virus_Prep->Incubation Drug_Prep Oseltamivir Carboxylate Serial Dilutions Drug_Prep->Incubation Reagent_Prep Reagent Preparation (Assay Buffer, MUNANA, Stop Solution) Substrate_Add Add MUNANA Substrate Reagent_Prep->Substrate_Add Stop Stop Reaction Reagent_Prep->Stop Incubation->Substrate_Add Reaction Enzymatic Reaction (37°C) Substrate_Add->Reaction Reaction->Stop Fluorescence_Read Read Fluorescence (Excitation: 355-365 nm, Emission: 450-460 nm) Stop->Fluorescence_Read Data_Processing Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Calc Determine IC50 from Dose-Response Curve Data_Processing->IC50_Calc

Caption: Overall workflow of the MUNANA-based neuraminidase inhibition assay.

Detailed Protocols

Materials and Reagents
Reagent/MaterialSpecifications
Oseltamivir CarboxylateActive metabolite of oseltamivir phosphate.[3]
Influenza Virus IsolatesPropagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.[3]
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)Fluorogenic substrate.
4-Methylumbelliferone (4-MU)Fluorescent standard.[3]
Assay Buffer33 mM MES, 4 mM CaCl2, pH 6.5.[4][9]
Stop Solution0.14 M NaOH in 83% ethanol.[4][9]
96-well black, flat-bottom platesFor fluorescence reading.[4]
FluorometerWith excitation at ~355-365 nm and emission at ~450-460 nm.[3][9]
Protocol 1: Determination of Viral Neuraminidase Activity

Rationale: Before assessing the inhibitory effect of oseltamivir, it is crucial to determine the optimal dilution of the virus stock that yields a robust and linear fluorescent signal over the assay incubation time. This ensures that the amount of NA activity is not a limiting factor in the subsequent inhibition assay.

Steps:

  • Prepare serial dilutions of the influenza virus stock in assay buffer.

  • Add 25 µL of each virus dilution to triplicate wells of a 96-well black plate.

  • Add 25 µL of assay buffer to control wells (no virus).

  • Initiate the reaction by adding 50 µL of MUNANA substrate (typically 100-300 µM final concentration) to all wells.[9]

  • Incubate the plate at 37°C for 60 minutes, protected from light.[9]

  • Stop the reaction by adding 100 µL of Stop Solution to each well.[9]

  • Read the fluorescence on a microplate reader.

  • Select the virus dilution that provides a strong signal within the linear range of the instrument for the inhibition assay.

Protocol 2: Oseltamivir Neuraminidase Inhibition Assay

Rationale: This protocol determines the concentration-dependent inhibitory effect of oseltamivir carboxylate on the neuraminidase activity of the influenza virus.

Steps:

  • Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate in assay buffer. It is recommended to perform a half-log10 or three-fold serial dilution to cover a wide range of concentrations.[10]

  • Assay Setup: In a 96-well plate, add 25 µL of each oseltamivir carboxylate dilution to triplicate wells.

  • Add 25 µL of assay buffer to control wells (no inhibitor).

  • Add 25 µL of the pre-determined optimal dilution of the virus solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30-45 minutes to allow the inhibitor to bind to the neuraminidase.[4][10]

  • Enzymatic Reaction: Add 50 µL of the MUNANA working solution to all wells to start the reaction.

  • Incubate the plate at 37°C for 60 minutes, protected from light.[4]

  • Stop Reaction and Measure Fluorescence: Add 100 µL of Stop Solution to each well and read the fluorescence.[4]

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The percentage of neuraminidase inhibition for each oseltamivir concentration is calculated relative to the no-inhibitor control using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_background) / (Fluorescence_no_inhibitor - Fluorescence_background))

2. IC50 Determination:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model (e.g., four-parameter logistic curve).[4]

3. Interpretation of Results:

The IC50 value represents the potency of oseltamivir against the tested influenza virus strain. A significant increase in the IC50 value compared to a reference wild-type strain may indicate reduced susceptibility or resistance.[5] The criteria for classifying susceptibility (normal, reduced, or highly reduced inhibition) are often defined by a fold-increase in the IC50 value compared to a reference virus.[5]

Quality Control and Assay Validation

A robust and reliable bioassay requires stringent quality control measures to ensure the validity of the results.

  • Positive and Negative Controls: Include a known oseltamivir-sensitive (wild-type) and a known oseltamivir-resistant virus strain in each assay run to ensure that the assay can accurately differentiate between susceptible and resistant phenotypes.

  • Reagent and Instrument Performance: Regularly calibrate and maintain the fluorometer. Ensure the quality and consistency of all reagents.

  • Intra- and Inter-Assay Variability: The reproducibility of the assay should be monitored by calculating the coefficient of variation (CV) for replicate wells and across different assay runs.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low fluorescent signal Insufficient virus concentration.Use a higher concentration of the virus stock.
Inactive MUNANA substrate.Use a fresh stock of MUNANA.
High background fluorescence Contaminated reagents or plates.Use fresh, high-quality reagents and plates.
Autofluorescence of the compound.Run a control with the compound alone to assess its intrinsic fluorescence.
High variability between replicates Pipetting errors.Ensure accurate and consistent pipetting.
Incomplete mixing.Gently tap the plate to ensure thorough mixing of reagents.
Inconsistent IC50 values Variation in virus titer.Re-titer the virus stock before each experiment.
Degradation of oseltamivir carboxylate.Prepare fresh dilutions of the inhibitor for each assay.

Advanced Considerations and Alternative Methods

While the fluorescence-based MUNANA assay is widely used, other methods are also available for assessing oseltamivir susceptibility.

  • Chemiluminescence-Based Assays: These assays utilize a chemiluminescent substrate and often offer higher sensitivity and a wider dynamic range compared to fluorescence-based assays.[11][12]

  • Genotypic Assays: Methods like pyrosequencing and real-time RT-PCR can detect specific mutations in the neuraminidase gene that are known to confer oseltamivir resistance, such as the H275Y mutation.[6][13] However, genotypic assays can only identify known resistance markers and may not detect novel resistance mutations.[5] Phenotypic assays, like the NAI assay, are essential for a comprehensive assessment of drug susceptibility.[5]

Conclusion

The neuraminidase inhibition assay is an indispensable tool in the field of influenza research and antiviral drug development. A thorough understanding of the assay principles, meticulous execution of the protocol, and rigorous data analysis are essential for obtaining accurate and reproducible results. This guide provides a comprehensive framework for establishing and performing ENT-oseltamivir bioassays, enabling researchers to contribute to the critical surveillance of influenza virus susceptibility to this important antiviral agent.

References

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC. (2017, April 15). Retrieved from [Link]

  • Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza - Ovid. Retrieved from [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed. (2017, April 15). Retrieved from [Link]

  • Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes - MDPI. (2025, December 2). Retrieved from [Link]

  • Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART - PMC. (2017, May 4). Retrieved from [Link]

  • Detection of H275Y Mutation Conferring Oseltamivir Drug Resistance in Influenza A (H1N1) pdm09 Virus - Journal of Pure and Applied Microbiology. (2021, July 31). Retrieved from [Link]

  • Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza - ResearchGate. Retrieved from [Link]

  • Oseltamivir Pharmacokinetics, Dosing, and Resistance Among Children Aged <2 Years With Influenza - PMC. Retrieved from [Link]

  • Evaluation of Alternative Oseltamivir (Tamiflu) Dosing Strategies. - ClinicalTrials.gov. Retrieved from [Link]

  • TAMIFLU® (oseltamivir phosphate) - accessdata.fda.gov. Retrieved from [Link]

  • Tamiflu - Oseltamivir Resistance - News-Medical. (2021, April 20). Retrieved from [Link]

  • Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. (2016, January 22). Retrieved from [Link]

  • Detection of oseltamivir‐resistant zoonotic and animal influenza A viruses using the rapid influenza antiviral resistance test - NIH. Retrieved from [Link]

  • (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - ResearchGate. (2017, April 15). Retrieved from [Link]

  • Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - MDPI. (2022, February 11). Retrieved from [Link]

  • Kinetic MUNANA assay reveals functionally relevant antibody epitopes on Influenza A virus neuraminidase - PubMed. (2025, May 10). Retrieved from [Link]

  • Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC. Retrieved from [Link]

  • Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC. Retrieved from [Link]

  • (PDF) Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART. (2026, January 10). Retrieved from [Link]

  • Susceptibility of Highly Pathogenic H5N1 Influenza Viruses to the Neuraminidase Inhibitor Oseltamivir Differs In Vitro and in a Mouse Model | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Validation of a Harmonized Enzyme-Linked-Lectin-Assay (ELLA-NI) Based Neuraminidase Inhibition Assay Standard Operating Procedure (SOP) for Quantification of N1 Influenza Antibodies and the Use of a Calibrator to Improve the Reproducibility of the ELLA-NI With Reverse Genetics Viral and Recombinant Neuraminidase Antigens: A FLUCOP Collaborative Study - Frontiers. Retrieved from [Link]

  • Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens - Research journals. (2020, June 18). Retrieved from [Link]

  • Influenza Virus Susceptibility and Resistance to Oseltamivir - Semantic Scholar. Retrieved from [Link]

  • Antiviral Resistance Surveillance in Japan. Retrieved from [Link]

  • Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI) - World Health Organization (WHO). Retrieved from [Link]

  • (PDF) Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - ResearchGate. Retrieved from [Link]

  • IDSA 2018 Clinical Practice Guideline Update for the Diagnosis, Treatment, Chemoprophylaxis, and Institutional Outbreak Management of Seasonal Influenza. (2018, December 19). Retrieved from [Link]

  • Workshop report: Immunoassay standardisation for “universal” influenza vaccines - PMC. Retrieved from [Link]

  • Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir | Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • (PDF) Standardizing the Influenza Neuraminidase Inhibition Assay among United States Public Health Laboratories Conducting Virological Surveillance - ResearchGate. Retrieved from [Link]

  • Inhibition assay with oseltamivir. (a) Representative fluorescence... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Safety, Tolerability, and Pharmacokinetics of Intravenous Oseltamivir: Single- and Multiple-Dose Phase I Studies with Healthy Volunteers - PMC. Retrieved from [Link]

  • Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART. (2017, May 4). Retrieved from [Link]

  • Influenza Virus Testing Methods - CDC. (2026, March 6). Retrieved from [Link]

  • Oseltamivir - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Racemic Mixtures of Oseltamivir via Chiral HPLC

Welcome to the Chiral Chromatography Support Center. Oseltamivir phosphate (commercially known as Tamiflu) is a highly polar, chiral prodrug where only the (3R, 4R, 5S) enantiomer exhibits active antiviral properties[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Support Center. Oseltamivir phosphate (commercially known as Tamiflu) is a highly polar, chiral prodrug where only the (3R, 4R, 5S) enantiomer exhibits active antiviral properties[1]. Resolving its racemic mixtures or quantifying the (3S, 4S, 5R) enantiomeric impurity presents unique chromatographic challenges due to the presence of the phosphate salt.

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and a self-validating analytical protocol to ensure robust enantiomeric separation.

Workflow Visualization

G A Racemic Oseltamivir Phosphate (Aqueous Solution) B Base Addition (pH > 9) Liberate Free Amine A->B C Liquid-Liquid Extraction (Dichloromethane) B->C D Aqueous Phase (Phosphate Salts - Discard) C->D Top Layer E Organic Phase (Oseltamivir Free Base) C->E Bottom Layer F Chiral HPLC Injection (Chiralpak IC-3) E->F G Enantiomeric Resolution (Rs > 3.0) F->G

Workflow for the extraction and chiral HPLC resolution of oseltamivir enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my HPLC system experience high backpressure and column clogging when injecting oseltamivir phosphate directly? A: Oseltamivir phosphate is highly polar. When analyzing enantiomeric purity using normal-phase chiral chromatography (which typically employs non-polar mobile phases like n-hexane), the phosphate salt is inherently insoluble. Direct injection causes the phosphate salt to rapidly precipitate out of solution upon mixing with the mobile phase[2]. This precipitation clogs the column frits and the interstitial spaces of the stationary phase, leading to severe backpressure, degraded peak shapes, and irreversible column damage. To resolve this, the phosphate must be removed prior to injection via a salt-out extraction process[2].

Q: How do I separate the phosphate salt from the racemic mixture prior to HPLC? A: You must perform a liquid-liquid extraction to isolate the oseltamivir free base. By dissolving the drug substance in water and adding a mild base, you neutralize the protonated amine, converting oseltamivir into its lipophilic free base. Extracting this aqueous mixture with an organic solvent like dichloromethane (DCM) forces the free base into the organic layer, while the highly polar phosphate salts remain trapped in the aqueous layer[2]. The organic layer can then be safely diluted with methanol and injected into the HPLC[3].

Q: Which chiral stationary phase (CSP) is optimal for oseltamivir enantiomers? A: The Chiralpak IC-3 column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) is the gold standard for this application[2]. The causality lies in its structural chemistry: the carbamate linkages provide essential hydrogen-bond donor and acceptor sites, while the 3,5-dichlorophenyl groups offer π-π interactions and steric bulk. These interactions create a highly specific chiral environment that differentially binds the (3R, 4R, 5S) active drug and the (3S, 4S, 5R) enantiomeric impurity. Furthermore, because the polysaccharide is immobilized rather than physically coated, it is highly resistant to strong extraction solvents like DCM that might carry over from sample preparation.

Q: What is the mechanistic role of diethylamine (DEA) in the mobile phase? A: Oseltamivir contains a basic primary amine. Unmodified silica-based columns contain residual acidic silanol groups (-SiOH) that can ionically interact with basic amines, causing severe peak tailing and loss of resolution. Adding 0.2% diethylamine (DEA) to the mobile phase acts as a sacrificial basic modifier[2]. The DEA competitively binds to the active silanol sites, masking them from the oseltamivir molecules. This ensures that the drug interacts exclusively with the chiral selector, resulting in sharp, symmetrical peaks and a high resolution[3].

Quantitative Chromatographic Parameters

The following table summarizes the validated parameters for achieving baseline separation of oseltamivir enantiomers[2],[3].

ParameterSpecification / Value
Stationary Phase Chiralpak IC-3 (150 × 4.6 mm, 3 μm)
Mobile Phase n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85:10:5:0.2, v/v/v/v)
Flow Rate 0.6 mL/min (Isocratic)
Detection Wavelength 225 nm (Indirect UV)
Enantiomeric Resolution (Rs) > 3.0
Linearity Range 0.035 – 0.300% w/w
Limit of Detection (LOD) 0.005% w/w
Limit of Quantification (LOQ) 0.035% w/w
Method Recovery 91% – 94%
Solution Stability Up to 72 hours at 2°C – 8°C
Step-by-Step Methodology: Extraction and HPLC Analysis

Self-Validating System: This protocol includes internal checks (phase separation confirmation) to ensure the system is operating correctly before column injection, preventing equipment damage.

Phase 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade n-hexane, 100 mL of methanol, and 50 mL of isopropyl alcohol[2].

  • Add 2.0 mL of diethylamine (DEA) to the mixture.

  • Mix thoroughly and sonicate for 10 minutes to degas the solution.

  • Validation Check: Pump the mobile phase through the system at 0.6 mL/min. Ensure the UV baseline is stable at 225 nm and system backpressure is constant before proceeding.

Phase 2: Sample Preparation (Phosphate Salt-Out Extraction)

  • Weigh approximately 50 mg of the oseltamivir phosphate racemic mixture and dissolve it in 5 mL of deionized water in a glass separatory funnel.

  • Add a dilute basic solution (e.g., 5% NaHCO₃) dropwise until the pH reaches approximately 9.0 to liberate the free amine.

  • Add 5 mL of dichloromethane (DCM) and shake vigorously for 2 minutes. Allow the layers to separate completely.

  • Validation Check: The bottom layer is the organic phase (DCM) containing the oseltamivir free base. The top aqueous layer contains the phosphate salts. You can verify the absence of phosphate in the organic layer using the molybdenum blue method if required[2].

  • Collect the lower organic layer. Evaporate the DCM under a gentle stream of nitrogen, and reconstitute the residue with methanol to achieve the target analytical concentration[3].

Phase 3: Chromatographic Execution

  • Purge the HPLC system and equilibrate the Chiralpak IC-3 column with the mobile phase at 0.6 mL/min until column pressure stabilizes.

  • Inject 10 μL of the prepared sample.

  • Monitor the elution at 225 nm. The enantiomeric impurity (3S, 4S, 5R) will elute distinctly from the main oseltamivir peak (3R, 4R, 5S) with an expected resolution greater than 3.0[2].

References
  • Torati, S., et al. "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method." PubMed (nih.gov), May 2025. URL: Link
  • Torati, S., et al. "(PDF) Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method.
  • "Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosph

Sources

Optimization

Technical Support Center: ent-Oseltamivir Synthesis &amp; Yield Optimization

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the enantioselective synthesis of ent-oseltamivir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal is designed for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the enantioselective synthesis of ent-oseltamivir (the unnatural enantiomer of Tamiflu).

Because ent-oseltamivir is heavily utilized as a biological probe, a negative control in neuraminidase inhibition assays, and an analytical reference standard, achieving high yield and strict enantiomeric purity is critical. This guide bypasses generic advice, focusing strictly on the mechanistic causality of yield loss and providing self-validating protocols to ensure your synthesis succeeds.

Quantitative Data: Yield Optimization Summaries

To establish a baseline for your synthetic strategy, review the comparative data below. The most efficient modern syntheses rely on organocatalytic one-pot sequences rather than the traditional azide-based shikimic acid routes.

Table 1: Comparison of Synthetic Routes for Oseltamivir / ent-Oseltamivir

Synthetic Strategy Chiral Source / Catalyst Steps Theoretical Yield Primary Bottleneck
Roche (Industrial) (-)-Shikimic Acid (Chiral Pool) 10-12 17–22% Requires ent-shikimic acid for ent-oseltamivir; hazardous azides[1].
Ma's Synthesis Modified Prolinol Silyl Ether 8 ~30% Regioselective aziridination and ring-opening[2].

| Hayashi's One-Pot | (R)-Diphenylprolinol Silyl Ether | 3 (One-Pot) | 57–60% | Kinetic trapping in the initial Michael addition[1][3]. |

Table 2: Impact of Acid Additives on the Organocatalytic Michael Addition Yield

Additive Reaction Time Intermediate State Michael Adduct Yield
None > 24 hours Stalled at Cyclobutane Trap 40–45%
p-Nitrophenol 18 hours Slow Ring-Opening 65–70%

| Chloroacetic Acid | < 2 hours | Rapid Zwitterion Formation | > 85% |

Mechanistic Workflow: The Organocatalytic Cascade

Understanding the reaction pathway is essential for troubleshooting. The diagram below illustrates the critical junctures in the Hayashi-style one-pot sequence, highlighting the kinetic trap that commonly destroys yields if not properly managed.

G Start Pentan-3-yloxyacetaldehyde + Nitroalkene Enamine Enamine Formation (E/Z Isomerization) Start->Enamine Cat (R)-Diphenylprolinol Silyl Ether (Catalyst for ent-isomer) Cat->Enamine Cyclo Off-Cycle Cyclobutane (Kinetic Trap) Enamine->Cyclo Without Acid (Stalls) Michael Asymmetric Michael Addition (Iminium-Nitronate Zwitterion) Enamine->Michael Direct Pathway Cyclo->Michael Acid Catalyzed Ring-Opening Acid Acid Additive (e.g., ClCH2CO2H) Acid->Cyclo Domino Domino Michael/HWE & Retro-Aldol Michael->Domino Product ent-Oseltamivir Core Domino->Product

Figure 1: Organocatalytic workflow for ent-oseltamivir highlighting the acid-catalyzed rescue of the cyclobutane trap.

Troubleshooting Guides & FAQs

Q: Why is my synthesis yielding the natural (-)-oseltamivir instead of the desired ent-oseltamivir? A: The absolute stereochemistry of the final cyclohexene core is entirely dictated by the facial selectivity of the initial Michael addition. In the organocatalytic sequence, using the standard (S)-diphenylprolinol silyl ether catalyst yields natural (-)-oseltamivir[1][3]. To invert the stereocenters and synthesize ent-oseltamivir, you must substitute the catalyst with its exact enantiomer: (R)-diphenylprolinol silyl ether [4]. Ensure the enantiomeric purity of your catalyst is >99% ee prior to use, as any degradation will directly erode the final product's ee.

Q: My initial Michael addition is stalling at ~40-50% conversion. How can I drive this to completion? A: This is a well-documented kinetic trap. During the reaction between the enamine and the nitroalkene, a [2+2] cycloaddition frequently occurs, forming a highly stable cyclobutane intermediate[4]. This "off-cycle" species sequesters your starting materials. The addition of a Brønsted acid (such as chloroacetic acid) is critical. The causality here is twofold: the acid accelerates the E-Z isomerization of the enamines and forces the protonation-mediated ring-opening of the cyclobutane back into the productive zwitterionic pathway, pushing yields above 85%[4][5].

Q: I am experiencing severe yield loss and impurity formation during the nitro reduction step. What is the root cause? A: The reduction of the nitro moiety to the amine using Zn/HCl is highly exothermic. If the internal temperature exceeds 15°C, you risk over-reduction, side-product formation, and the acid-catalyzed hydrolysis of the ester or acetyl groups[1]. The causality of the yield loss is poor thermal control and improper neutralization. By strictly maintaining the internal temperature below 10°C during Zn addition and using aqueous ammonia for rapid, controlled neutralization, you protect the ent-oseltamivir core and facilitate the subsequent retro-Michael reaction of the thiol[1][3].

Validated Experimental Protocol: High-Yield Michael Addition

Objective: Synthesize the chiral cyclohexene core of ent-oseltamivir while avoiding the cyclobutane kinetic trap. System Validation: This protocol is self-validating via 1 H NMR monitoring. The disappearance of the cyclobutane methine protons (typically appearing around 4.5–5.0 ppm) confirms successful acid-catalyzed ring opening.

  • Preparation of the Catalyst Complex: In an oven-dried flask under argon, dissolve (R)-diphenylprolinol silyl ether (5 mol%) and chloroacetic acid (10 mol%) in anhydrous toluene.

    • Mechanistic Rationale: The acid must be present before the enamine forms to immediately begin buffering the E/Z isomerization and prevent the irreversible accumulation of the cyclobutane trap[4][5].

  • Enamine Formation: Add pentan-3-yloxyacetaldehyde (1.0 equiv) to the solution at 0°C. Stir for 10 minutes to allow complete enamine formation.

  • Nitroalkene Addition: Slowly add (Z)-N-(2-nitroethenyl)acetamide (1.2 equiv) dropwise over 15 minutes.

    • Mechanistic Rationale: Dropwise addition prevents localized concentration spikes that kinetically favor the [2+2] cycloaddition over the desired asymmetric Michael addition.

  • In-Process Monitoring (Self-Validation): After 2 hours, pull a 50 µL aliquot, remove the solvent under vacuum, and analyze via 1 H NMR. You should observe the aldehyde proton of the desired Michael adduct. If cyclobutane peaks are prominent, add an additional 2 mol% of chloroacetic acid and increase the stirring speed.

  • Domino Sequence Initiation: Once the nitroalkene is fully consumed (verified by TLC), proceed directly to the domino Michael/Horner-Wadsworth-Emmons reaction by adding the appropriate phosphonate reagent and base without isolating the intermediate, preserving the "one-pot" yield efficiency[3].

Diagnostic Logic Tree

Use the following diagnostic flowchart to rapidly identify and resolve yield drops during your synthesis.

Troubleshooting Issue Low Yield in ent-Oseltamivir Synthesis Step1 Is the ee < 95% or wrong enantiomer? Issue->Step1 Fix1 Verify (R)-enantiomer of catalyst Check catalyst purity via chiral HPLC Step1->Fix1 Yes Step2 Is the Michael addition stalling? Step1->Step2 No Fix2 Add ClCH2CO2H to open cyclobutane kinetic trap Step2->Fix2 Yes Step3 Is yield lost during nitro reduction? Step2->Step3 No Fix3 Control Zn/HCl temp < 15°C Neutralize with NH3 strictly Step3->Fix3 Yes

Figure 2: Diagnostic logic tree for troubleshooting low yields in ent-oseltamivir synthesis.

References
  • Oseltamivir total synthesis Wikipedia[Link]

  • High-yielding synthesis of the anti-influenza neuraminidase inhibitor (-)-oseltamivir by two "one-pot" sequences Semantic Scholar[Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) ResearchGate[Link]

  • High-yielding synthesis of the anti-influenza neuraminidase inhibitor (-)-oseltamivir by two "one-pot" sequences (PubMed) National Institutes of Health (NIH)[Link]

  • Stoichiometric Reactions of Enamines Derived from Diphenylprolinol Silyl Ethers with Nitro Olefins and Lessons for Organocatalysis ETH Zurich Research Collection[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in ent-Oseltamivir Phosphate Synthesis and Analysis

Welcome to the Analytical & Synthetic Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected impurity peaks, yield losses, or catast...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Synthetic Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected impurity peaks, yield losses, or catastrophic HPLC column failures when working with ent-oseltamivir phosphate (the (3S, 4S, 5R) enantiomer of the popular neuraminidase inhibitor).

This guide addresses the pervasive issue of epimerization —the inversion of a single stereocenter that generates unwanted diastereomers. Below, you will find mechanistic explanations, self-validating analytical protocols, and validated chromatographic parameters to ensure the stereochemical integrity of your samples.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: During the scale-up of ent-oseltamivir phosphate, we are detecting new impurity peaks with an identical mass (m/z 313.4 [M+H]+). Why is our stereocenter integrity failing?

Scientist's Insight: You are observing epimerization. ent-Oseltamivir possesses three contiguous stereocenters on its cyclohexene ring (3S, 4S, 5R). The C4 position, which bears the acetamido group, is highly susceptible to base-catalyzed epimerization.

If your synthetic workup or extraction steps involve prolonged exposure to strong bases (e.g., triethylamine or sodium hydroxide), the relatively acidic proton at C4 can be abstracted, as commonly observed in the synthesis of related neuraminidase inhibitors1[1]. This forms a planar enolate intermediate. Upon reprotonation, the proton can attack from the opposite face, inverting the (4S) center to a (4R) center, yielding the (3S, 4R, 5R) epimer.

Causality & Prevention: Always monitor the pH of your aqueous washes. If epimers are forming post-reaction, neutralize the reaction mixture immediately with a mild acid (e.g., citric acid) before organic extraction to kinetically freeze the stereocenters.

Epimerization A ent-Oseltamivir (3S, 4S, 5R) B Base-Catalyzed Deprotonation (C4/C5) A->B High pH / Heat C Planar Enolate Intermediate B->C D Reprotonation (Retention) C->D Top Face E Reprotonation (Inversion) C->E Bottom Face F ent-Oseltamivir (Recovered) D->F G C4/C5 Epimer (Diastereomer) E->G

Logical pathway of base-catalyzed epimerization in ent-oseltamivir samples.

Q2: Can I use a standard C18 column to detect these epimers, or do I need a chiral column?

Scientist's Insight: Because epimers are diastereomers, they possess different physical properties and can technically be resolved on standard achiral reversed-phase columns (e.g., C18 or PFP core-shell columns) 2[2]. However, if you are analyzing ent-oseltamivir, you must also prove the absence of the (3R, 4R, 5S) enantiomer (standard oseltamivir). Achiral columns are completely blind to enantiomeric impurities. Therefore, to achieve a comprehensive stereoisomeric profile—quantifying both epimers and enantiomers simultaneously—you must utilize a chiral stationary phase (CSP)3[3].

Section 2: Analytical Workflows & Self-Validating Protocols

Q3: When we inject our ent-oseltamivir phosphate samples into the normal-phase chiral HPLC system, the column pressure spikes and the column eventually clogs. How do we prevent this?

Scientist's Insight: This is a classic phase-incompatibility issue. Chiral separations of oseltamivir often rely on high-organic normal-phase eluents (e.g., 85% n-hexane). The phosphate salt of ent-oseltamivir is highly polar and completely insoluble in hexane. When injected, the phosphate salt instantly precipitates on the column frit, causing catastrophic overpressure. You must perform a "salt-out" liquid-liquid extraction to convert the phosphate salt into the free base before injection3[3].

Protocol: Self-Validating Salt-Out Extraction & Chiral HPLC Analysis

Objective: Isolate ent-oseltamivir free base and separate it from epimeric and enantiomeric impurities without damaging the analytical column.

Step 1: Liquid-Liquid Extraction (Salt-Out)

  • Accurately weigh 10 mg of the ent-oseltamivir phosphate sample.

  • Dissolve the sample in 2.0 mL of HPLC-grade water in a glass centrifuge tube.

  • Add 2.0 mL of dichloromethane (DCM) and 50 µL of 1M NaOH to adjust the aqueous layer to pH ~9. Causality: This deprotonates the amine, driving the lipophilic free base into the organic phase.

  • Vortex for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Self-Validation Step A (Aqueous Phase): Extract a drop of the upper aqueous layer and test it using the Molybdenum Blue method. A dark blue color confirms the phosphate ion has been successfully retained in the aqueous phase.

  • Self-Validation Step B (Organic Phase): Spot a drop of the lower DCM layer on a silica TLC plate (elute with DCM:MeOH 9:1). A single spot under UV/Iodine confirms the successful extraction of the free base.

Step 2: Sample Reconstitution

  • Carefully transfer the lower DCM layer to a clean vial.

  • Evaporate the DCM under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried free base in 2.0 mL of the mobile phase (see Table 1) to prevent any solvent shock upon injection.

Workflow Step1 1. Dissolve Sample in H2O / DCM Step2 2. Liquid-Liquid Extraction Step1->Step2 Step3A 3A. Aqueous Phase (Phosphate Salt) Step2->Step3A Step3B 3B. Organic Phase (Free Base) Step2->Step3B ValA Molybdenum Blue Test (Confirm PO4 removal) Step3A->ValA ValB TLC / Evaporation (Confirm API recovery) Step3B->ValB Step4 4. Reconstitute in Mobile Phase Step3B->Step4 Step5 5. Chiral HPLC Injection Step4->Step5

Self-validating extraction workflow to prevent HPLC column clogging by phosphate salts.

Section 3: Quantitative Data & System Suitability

To ensure your system is calibrated correctly, compare your retention times against the validated parameters below.

Causality of Mobile Phase Additives: The addition of 0.2% diethylamine (DEA) is critical. DEA acts as a competing base, coating the residual acidic silanol groups on the silica support of the chiral column. Without DEA, the secondary amine of ent-oseltamivir will strongly interact with these silanols, resulting in severe peak tailing and a complete loss of resolution between closely eluting epimers3[3].

Table 1: Validated Chiral HPLC Parameters & Expected Retention Data
Parameter / AnalyteSpecification / Value
Column Chiralpak IC-3 (150 mm × 4.6 mm, 3 µm)
Mobile Phase n-Hexane / Methanol / Isopropyl Alcohol / Diethylamine (85:10:5:0.2, v/v/v/v)
Flow Rate 0.6 mL/min (Isocratic)
Detection Wavelength UV at 225 nm
Column Temperature 25 °C
ent-Oseltamivir (3S, 4S, 5R) ~10.5 min (Major Peak)
C4/C5 Epimers ~11.8 - 12.5 min (Diastereomeric Impurities)
Oseltamivir (3R, 4R, 5S) ~13.2 min (Enantiomeric Impurity)
Resolution (Rs) > 3.0 between all stereoisomers
Limit of Detection (LOD) 0.005% w/w

(Note: Retention times may shift slightly based on column aging and exact system dead volume, but the relative elution order remains consistent on the IC-3 stationary phase).

References

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method.Chirality (NIH/PubMed).
  • Total Synthesis of Anti-Influenza Agents Zanamivir and Zanaphosphor via Asymmetric Aza-Henry Reaction.
  • COVID-19 related drug analysis | MACHEREY-NAGEL.mn-net.com.

Sources

Optimization

Technical Support Center: Minimizing Impurities in ent-Oseltamivir Phosphate Production

Overview ent-Oseltamivir phosphate is the enantiomer of the widely used antiviral oseltamivir (Tamiflu). While primarily utilized in advanced virology research and as a baseline toxicant standard[1], its synthesis demand...

Author: BenchChem Technical Support Team. Date: March 2026

Overview ent-Oseltamivir phosphate is the enantiomer of the widely used antiviral oseltamivir (Tamiflu). While primarily utilized in advanced virology research and as a baseline toxicant standard[1], its synthesis demands rigorous stereochemical and purity controls. This technical support center provides drug development professionals with mechanistic insights, troubleshooting workflows, and validated protocols to minimize process-related impurities (such as Impurities A, B, C) and Organic Volatile Impurities (OVIs).

Mechanistic Pathway of Impurity Formation

To effectively troubleshoot, we must first map the chemical causality of impurity generation. The synthesis of ent-oseltamivir typically relies on the asymmetric functionalization of an achiral precursor or the use of (+)-shikimic acid. Divergences in stereocontrol, incomplete reactions, or harsh isolation conditions lead to specific impurities[2].

ImpurityPathway SM Starting Material (e.g., (+)-Shikimic Acid) Inter1 Chiral Epoxide/ Aziridine Intermediate SM->Inter1 Asymmetric Synthesis Azido Azido Intermediate Inter1->Azido Azidation (Ring Opening) ImpC Impurity C (Epimer/Diastereomer) Inter1->ImpC Poor Stereocontrol FreeBase ent-Oseltamivir Free Base Azido->FreeBase Reduction & Acetylation ImpB Impurity B (Unreduced Azide) Azido->ImpB Incomplete Reduction API ent-Oseltamivir Phosphate (API) FreeBase->API H3PO4 Crystallization ImpA Impurity A (Hydrolyzed Acid) FreeBase->ImpA Ester Hydrolysis OVI Organic Volatile Impurities (OVIs) API->OVI Trapped Solvents

Caption: Mechanistic origin of key process-related impurities during ent-oseltamivir phosphate synthesis.

Quantitative Impurity Profiling

Process-related impurities must be strictly monitored. The table below summarizes the critical impurities, their chemical origins, and the standard analytical limits based on ICH Q2/Q3A guidelines and established UPLC/GC methodologies[3][4].

Impurity DesignationChemical Name / NatureOrigin / CausalityAnalytical MethodTarget Limit (ICH)
Impurity A ent-Oseltamivir AcidAcid/base-catalyzed hydrolysis of the C1 ethyl ester during salt formation.UPLC-PDA (210 nm)≤ 0.15%
Impurity B Azido ent-OseltamivirIncomplete reduction of the C4/C5 azido intermediate due to steric hindrance.LC-MS / UPLC≤ 0.10%
Impurity C Epimeric ent-OseltamivirPoor facial selectivity during aziridine/epoxide ring-opening steps.UPLC-PDA (210 nm)≤ 0.10%
OVIs Hexane, Ethyl Acetate, DCMResidual solvents trapped in the API crystal lattice during precipitation.GC-FID (Headspace)≤ 290 ppm (Hexane)

Troubleshooting & FAQs

Q: Why am I seeing elevated levels of Impurity A (ent-Oseltamivir Acid) during the final phosphate salt formation? A: Impurity A is the active metabolite form, generated via the hydrolysis of the ethyl ester group[2]. During the final step, ent-oseltamivir free base is treated with phosphoric acid. If the solvent (typically ethanol or acetone) contains excess moisture (>0.5% w/w), the acidic environment catalyzes ester hydrolysis. Actionable Fix: Strictly control the water content of your crystallization solvents using Karl Fischer titration prior to use. Maintain the reaction temperature strictly below 40°C during the addition of phosphoric acid.

Q: Impurity B (the azido intermediate) is persisting above the 0.1% threshold. How do I force the reduction to completion without causing side reactions? A: The azido group on the cyclohexene ring is sterically hindered by the adjacent bulky 1-ethylpropoxy ether. If you are using a Staudinger reduction (triphenylphosphine), the formation of the aza-ylide intermediate can stall. If using catalytic hydrogenation, catalyst poisoning by trace sulfur or heavy metals from upstream steps is the likely culprit. Actionable Fix: For hydrogenation, ensure the pre-reaction mixture is filtered through a Celite/activated carbon pad to remove catalyst poisons. Increase hydrogen pressure to 40-50 psi and monitor the reaction via UPLC until Impurity B is <0.05% before proceeding to acetylation.

Q: We are failing Headspace GC specifications for Organic Volatile Impurities (OVIs) like Hexane and Ethyl Acetate. Prolonged vacuum drying degrades the API. What is the solution? A: Solvents like hexane and ethyl acetate often become occluded within the ent-oseltamivir phosphate crystal lattice, making them resistant to standard vacuum drying[4]. Prolonged heating causes thermal degradation (increasing Impurity A). Actionable Fix: Implement a solvent-swap distillation or a controlled cooling crystallization profile. By seeding the crystallization at a higher temperature and cooling at a slow, linear rate (e.g., 0.1°C/min), you form larger, more perfect crystals that exclude solvent molecules from the lattice. Follow up with a step-wise vacuum drying protocol (start at 25°C, ramp to 45°C over 4 hours).

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high scientific integrity and reproducibility in your laboratory.

Protocol 1: Controlled Crystallization of ent-Oseltamivir Phosphate (Minimizing Impurity A and OVIs) Objective: Form the phosphate salt while preventing ester hydrolysis and solvent occlusion.

  • Dissolution: Dissolve 10.0 g of ent-oseltamivir free base in 100 mL of anhydrous acetone (Water content < 0.1% by KF titration) in a 250 mL jacketed reactor.

  • Temperature Control: Set the reactor jacket temperature to 35°C. Crucial: Do not exceed 40°C to prevent thermal hydrolysis[2].

  • Acid Addition: Prepare a solution of 85% phosphoric acid (1.05 eq) in 20 mL of anhydrous acetone. Add this solution dropwise over 45 minutes using a syringe pump.

  • Seeding & Aging: Once 20% of the acid is added, introduce 0.05 g of pure ent-oseltamivir phosphate seeds. Allow the mixture to age for 30 minutes to establish a uniform crystal bed.

  • Cooling Ramp: After complete acid addition, cool the reactor from 35°C to 5°C at a strict rate of 0.1°C/min. Causality: This slow cooling rate prevents rapid nucleation, which is the primary cause of solvent trapping (OVIs)[4].

  • Isolation: Filter the slurry under nitrogen. Wash the cake with 20 mL of cold (0°C) anhydrous acetone.

  • Drying: Dry in a vacuum oven at 25°C for 2 hours, then ramp to 45°C for 6 hours under high vacuum (< 10 mbar).

  • Validation: Analyze via UPLC-PDA (Impurity A must be <0.15%) and Headspace GC-FID (Acetone/Hexane must be within ICH limits).

Protocol 2: UPLC-PDA In-Process Control for Impurities C and D Objective: High-sensitivity quantification of epimeric and degradation impurities[3].

  • Column: Use an ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase: Gradient elution using 0.1% orthophosphoric acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Flow Rate: 0.3 mL/min.

  • Temperature: Maintain column compartment at 30°C.

  • Detection: PDA detector set to λ = 210 nm.

  • System Suitability: Inject a resolution standard containing ent-oseltamivir and Impurity C. Ensure resolution (Rs) > 2.0. ent-Oseltamivir typically elutes around 3.39 min, with impurities clearly resolved.

References[3] Title: Characterization of oseltamivir phosphate api and simultaneous quantification and validation of its impurities by uplc

Sources

Troubleshooting

Technical Support Center: Stability Challenges of ent-Oseltamivir Phosphate in Solution

Welcome to the Technical Support Center for ent-oseltamivir phosphate . As the non-natural enantiomer of the antiviral drug oseltamivir, this compound is heavily utilized by virologists and analytical chemists as a chira...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ent-oseltamivir phosphate . As the non-natural enantiomer of the antiviral drug oseltamivir, this compound is heavily utilized by virologists and analytical chemists as a chiral reference standard, a negative control in neuraminidase binding assays, and in enantiomeric purity testing[1].

Because enantiomers possess identical physicochemical properties in achiral environments, the aqueous stability profile of ent-oseltamivir perfectly mirrors that of standard oseltamivir phosphate. This guide synthesizes field-proven insights and authoritative data to help you troubleshoot degradation issues, formulate stable solutions, and ensure the integrity of your experimental data.

Part 1: Mechanistic FAQs (Understanding the Chemistry)

Q1: Why does my ent-oseltamivir phosphate stock solution lose potency over time, even when refrigerated? A: The primary driver of potency loss is the hydrolysis of the ethyl ester group, which converts ent-oseltamivir phosphate into its active metabolite counterpart, ent-oseltamivir carboxylate[2]. This ester bond is highly labile in aqueous environments. If your diluent is unbuffered (e.g., pure water), the pH can naturally drift over time, exponentially accelerating base- or acid-catalyzed hydrolysis[3].

Q2: I am seeing secondary and tertiary peaks in my HPLC chromatogram besides the carboxylate. What are these impurities? A: Under specific pH conditions (particularly between pH 2 and 8), ent-oseltamivir undergoes an N,N-acyl migration of its acetyl group, forming a degradant known as Isomer I[4]. Both the parent compound and Isomer I can subsequently degrade further into Isomer II via continued acyl migration and ester hydrolysis[4].

Q3: What is the optimal pH to arrest these degradation pathways? A: The decomposition kinetics of oseltamivir esters follow a biexponential decay curve, with the absolute maximum stability occurring at exactly pH 4.0 [4]. Deviating into more acidic (pH < 3) or alkaline (pH > 5) territories will rapidly accelerate degradation[3].

Pathway A ent-Oseltamivir Phosphate B ent-Oseltamivir Carboxylate A->B Ester Hydrolysis (pH > 5 or pH < 3) C Isomer I (N,N-acyl migration) A->C N,N-acyl migration (pH 2 - 8) D Isomer II B->D N,N-acyl migration C->D Ester Hydrolysis

Primary hydrolytic and acyl-migration degradation pathways of ent-oseltamivir.

Part 2: Troubleshooting Guide

Use the following Q&A logic to diagnose specific issues encountered during assay preparation or sample storage.

Issue 1: Rapid degradation in standard physiological buffers (e.g., PBS pH 7.4).

  • Causality: The ester bond is highly susceptible to alkaline/neutral hydrolysis. At pH 7.4, the half-life of the compound is drastically reduced compared to acidic conditions[5].

  • Solution: Never store stock solutions in PBS. Reconstitute the powder in mildly acidic purified water (pH 4.0) using 0.1% anhydrous citric acid as a stabilizer[3]. Dilute the stock into physiological buffers only immediately prior to your in vitro assay.

Issue 2: A white precipitate is forming in the solution over time.

  • Causality: If lower-grade buffers or potable water are used, the phosphate counter-ion of the API can react with trace divalent cations (such as calcium) to precipitate as insoluble calcium phosphate[3].

  • Solution: Always utilize ultra-pure, HPLC-grade water (18.2 MΩ·cm)[5]. Ensure no calcium or magnesium salts are present in your primary storage diluent.

Issue 3: Peak splitting or shouldering during RP-HPLC analysis.

  • Causality: This indicates the co-elution of ent-oseltamivir with its acyl-migrated isomers (Isomer I/II)[4].

  • Solution: Optimize your mobile phase to a stability-indicating gradient. A proven method utilizes a gradient of 50 mM ammonium acetate and acetonitrile (60:40 v/v) to successfully resolve the parent drug from Isomer I and the carboxylate[3].

Troubleshooting Start Issue: Loss of Titer / Extra Peaks CheckPH Check Solution pH Start->CheckPH PHHigh pH > 4.5 or < 3.5 CheckPH->PHHigh PHGood pH ~ 4.0 CheckPH->PHGood Action1 Buffer with 0.1% Citric Acid PHHigh->Action1 CheckTemp Check Storage Temp PHGood->CheckTemp TempHigh Stored at Room Temp CheckTemp->TempHigh Action2 Store at 2°C - 8°C TempHigh->Action2

Logic tree for diagnosing and resolving ent-oseltamivir solution instability.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected shelf-life of ent-oseltamivir solutions under various conditions. Note: Data is extrapolated from validated stability-indicating assays of the achiral equivalent, oseltamivir phosphate[3].

Formulation / DiluentSolution pHStorage TempEstimated Shelf-Life (T_98%)Primary Degradant Observed
Unbuffered Purified Water~6.525°C< 14 daysCarboxylate, Isomer I
Unbuffered Potable Water~7.025°C< 10 daysCarboxylate, Ca-Phosphate (ppt)
0.1% Citric Acid Solution 4.0 25°C ~ 63 days Isomer I (Trace)
0.1% Citric Acid Solution 4.0 2°C – 8°C > 84 days None (Highly Stable)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable ent-Oseltamivir Stock Solution (10 mg/mL)

This protocol is designed to create a self-validating system where pH and temperature controls inherently prevent degradation before it begins.

  • Prepare the Stabilizing Diluent: Dissolve 1.0 g of anhydrous citric acid in 1000 mL of HPLC-grade water (18.2 MΩ·cm) to create a 0.1% citric acid solution[3].

    • Causality: Citric acid acts as a weak buffer, locking the solution at approximately pH 4.0—the exact minimum of the drug's biexponential degradation curve[4].

    • Validation Check: Measure the pH of the diluent before proceeding. It must read between 3.9 and 4.2. If it does not, discard and remake.

  • Weighing and Dissolution: Accurately weigh 10 mg of ent-oseltamivir phosphate powder. Slowly add 1 mL of the chilled (4°C) stabilizing diluent.

    • Causality: Dissolving the powder in a pre-chilled diluent prevents localized thermal micro-environments during solvation that could trigger transient hydrolysis.

  • Filtration and Storage: Pass the solution through a 0.22 µm PTFE syringe filter into low-actinic (amber) glass or plastic vials[5]. Store immediately at 2°C – 8°C.

    • Validation Check: Inspect the vial against a dark background. The solution must be perfectly clear. Any turbidity indicates calcium contamination in the glassware or diluent.

Workflow S1 1. Weigh ent-Oseltamivir Phosphate standard S3 3. Dissolve & Sonicate (Max 4°C to prevent thermal degradation) S1->S3 S2 2. Prepare Diluent: HPLC-grade H2O + 0.1% Citric Acid S2->S3 S4 4. Filter (0.22 µm PTFE) S3->S4 S5 5. Aliquot & Store at 4°C in low-actinic vials S4->S5

Step-by-step workflow for formulating highly stable ent-oseltamivir solutions.

Protocol B: Forced Degradation Assay (Stability-Indicating Workflow)

To validate your analytical HPLC method's ability to separate ent-oseltamivir from its degradants, perform the following forced degradation[2].

  • Alkaline Hydrolysis (Positive Control for Carboxylate): Mix a 1 mg/mL aliquot of your stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 5 hours[2].

    • Causality: The high pH and thermal stress will rapidly force the complete cleavage of the ethyl ester, generating a massive carboxylate peak for retention time mapping.

  • Neutralization: Cool to room temperature and neutralize with an exact equivalent of 0.1 M HCl[2].

    • Validation Check: The final pH must be ~7.0 before injection to prevent damaging the silica matrix of your RP-HPLC column.

  • Chromatographic Analysis: Inject the stressed sample using a C18 or RP-18 ec column. You should observe a near-total loss of the parent peak and the emergence of a dominant early-eluting peak (ent-oseltamivir carboxylate)[3].

References

  • Oliyai, R., et al. "Chemical stability of oseltamivir in oral solution." ResearchGate (Originally published in pharmaceutical journals, 1998). Available at: [Link]

  • "Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • "Chemical stability of oseltamivir in oral solutions." Ingenta Connect. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in ent-Oseltamivir Synthesis

Welcome to the Technical Support Center for advanced process chemistry. The synthesis of ent-oseltamivir—the non-natural (3S, 4S, 5R) enantiomer of the antiviral Tamiflu—presents severe stereochemical and steric challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced process chemistry. The synthesis of ent-oseltamivir—the non-natural (3S, 4S, 5R) enantiomer of the antiviral Tamiflu—presents severe stereochemical and steric challenges. This guide provides researchers and drug development professionals with mechanistic troubleshooting strategies, self-validating protocols, and quantitative data to overcome steric hindrance during the critical stages of cyclohexene core construction and 3-pentyl ether introduction.

Mechanistic FAQs: Understanding the Causality of Steric Clashes

Q1: Why does the introduction of the 3-pentyl ether group consistently result in low yields or elimination byproducts during aziridine ring opening? A: The 3-pentyl ether moiety is sterically demanding. When attempting a nucleophilic ring opening of an N-protected aziridine (e.g., N-Boc or N-Ts) with 3-pentanol, the bulky nucleophile struggles to achieve the required Bürgi-Dunitz trajectory for an SN​2 attack. Instead of the desired substitution, the reaction kinetics shift toward an E2 elimination, yielding undesired allylic amines. To overcome this, Shibasaki and colleagues demonstrated that utilizing a strong, oxophilic Lewis acid like BF3​⋅OEt2​ tightly coordinates the aziridine nitrogen, polarizing the C-N bond sufficiently to lower the activation energy for the bulky 3-pentanol attack[1].

Q2: In the organocatalytic route to ent-oseltamivir, why does the asymmetric Michael addition sometimes stall, yielding a cyclobutane byproduct instead of the desired adduct? A: When using an ent-diphenylprolinol silyl ether catalyst to establish the inverted stereocenters, the reaction proceeds via an enamine intermediate. If the substituents on the enamine and the nitroalkene are too bulky, severe steric hindrance prevents the intermediate iminium-nitronate zwitterion from undergoing the necessary conformational rotation to release the catalyst. Instead, the zwitterion collapses into a stable, dead-end cyclobutane trap via a formal [2+2] cycloaddition[2]. To resolve this, process chemists must optimize the silyl ether bulk (e.g., substituting a bulky diphenylmethyl group with a less hindering TMS group) and add a proton source like 4-nitrophenol to rapidly protonate the nitronate, driving the equilibrium away from cyclobutane formation.

Q3: Is there a scalable alternative to the aziridine route that bypasses these extreme steric limitations? A: Yes. The azide-free route developed by Roche utilizes an epoxide intermediate rather than an aziridine. Opening the epoxide with allylamine is significantly less sterically hindered than using 3-pentanol directly. The 3-pentyl ether is then introduced in a subsequent step after the amine is secured. This route utilizes the inexpensive Lewis acid MgBr2​⋅OEt2​ , which provides excellent regioselectivity by chelating the epoxide oxygen and an adjacent functional group, guiding the nucleophile strictly to the less hindered carbon[3].

Troubleshooting Guide & Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aziridine Ring Opening with 3-Pentanol

Objective: Maximize etherification yield while suppressing elimination pathways.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected aziridine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Nucleophile Addition: Add freshly distilled 3-pentanol (5.0 eq). Causality note: A large molar excess of the bulky nucleophile is strictly required to drive the reaction kinetics favorably against competing unimolecular decomposition or elimination pathways.

  • Lewis Acid Activation: Dropwise add BF3​⋅OEt2​ (1.2 eq). Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Self-Validating System: Analyze the crude mixture via 1H NMR. The protocol is validated if the aziridine multiplet (typically ~2.8-3.0 ppm) has completely disappeared, and a new methine septet corresponding to the 3-pentyl group appears at ~3.4 ppm. If vinyl protons indicative of elimination (>5.5 ppm) exceed 10% integration relative to the product, reduce the temperature of the Lewis acid addition to -20 °C in the next iteration.

Protocol B: Organocatalytic Asymmetric Michael Addition for ent-Oseltamivir

Objective: Prevent cyclobutane trapping during the construction of the cyclohexene core.

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry flask, combine the nitroalkene (1.0 eq) and 4-nitrophenol (20 mol%) in anhydrous toluene. Causality note: 4-nitrophenol acts as a crucial proton shuttle, intercepting the zwitterion before it can collapse into the sterically locked cyclobutane.

  • Reaction Initiation: Add the ent-diphenylprolinol TMS ether catalyst (10 mol%), followed by the aldehyde (1.2 eq) at room temperature.

  • Monitoring: Stir for 24 hours. Monitor the reaction via TLC until the nitroalkene is consumed.

  • Self-Validating System: Purify via flash chromatography. Subject the purified product to Chiral HPLC (e.g., Chiralpak AD-H column). The system is validated if the enantiomeric excess (ee) is >95%. If the crude NMR shows a distinct cyclobutane ring proton signal (~3.5-4.0 ppm, cyclobutane methine), it indicates the zwitterion is stalling; increase the 4-nitrophenol loading to 30 mol% to accelerate protonation.

Quantitative Data Presentation

Table 1: Impact of Reaction Conditions on 3-Pentyl Ether Introduction

Substrate TypeNucleophileLewis Acid / AdditiveTemp (°C)Major ProductYield (%)Primary Byproduct
N-Boc Aziridine3-Pentanol (1.2 eq)None25Unreacted<5N/A
N-Boc Aziridine3-Pentanol (5.0 eq) BF3​⋅OEt2​ (1.2 eq)0 to 253-Pentyl Ether72Allylic Amine (Elimination)
N-Ts Aziridine3-Pentanol (5.0 eq) Cu(OTf)2​ (0.2 eq)253-Pentyl Ether45Decomposition
EpoxideAllylamine (3.0 eq) MgBr2​⋅OEt2​ (0.5 eq)0 to 25Amino Alcohol89Regioisomer (<5%)

Mandatory Visualization: Troubleshooting Decision Tree

G Start Steric Hindrance in 3-Pentyl Ether Synthesis CheckSubstrate Analyze Substrate Start->CheckSubstrate IsAziridine N-Boc/Ts Aziridine? CheckSubstrate->IsAziridine IsEpoxide Epoxide Intermediate? CheckSubstrate->IsEpoxide AziridineAction Use BF3·OEt2 Optimize Temp (0 to 25°C) IsAziridine->AziridineAction EpoxideAction Use MgBr2·OEt2 Regioselective Opening IsEpoxide->EpoxideAction FailAziridine Low Yield / Elimination? AziridineAction->FailAziridine Success Successful Etherification (>80% Yield) EpoxideAction->Success ModifyPG Change to N-Acetyl or Unprotected Aziridine FailAziridine->ModifyPG Yes FailAziridine->Success No ModifyPG->Success

Decision tree for overcoming steric hindrance during the etherification step of ent-oseltamivir.

References

  • Source: ethz.
  • Total Synthesis of Oseltamivir phosphate (Tamiflu)
  • Oseltamivir (Tamiflu®)

Sources

Troubleshooting

addressing baseline noise in ent-oseltamivir HPLC analysis

Welcome to the technical support center for oseltamivir HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oseltamivir HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of oseltamivir and its enantiomer, ent-oseltamivir. Here, we delve into the root causes of baseline noise and other chromatographic problems, providing field-proven insights and systematic solutions to ensure the integrity and reliability of your analytical results.

Troubleshooting Guide: Baseline Noise in Oseltamivir HPLC Analysis

Baseline noise can obscure small peaks, compromise accurate integration, and ultimately affect the quantification of oseltamivir and its impurities. This section provides a systematic approach to identifying and eliminating the sources of baseline noise.

Question: My chromatogram shows a noisy baseline. What are the likely causes and how can I fix it?

A noisy baseline can manifest as high-frequency noise (spikes) or low-frequency noise (drift and wander). The causes can be broadly categorized into issues with the mobile phase, the HPLC system, or the column itself.

Mobile Phase Issues

The mobile phase is a common culprit for baseline disturbances. Inconsistencies in its preparation or composition can introduce significant noise.

  • Inadequate Degassing: Dissolved gases in the mobile phase can outgas in the detector flow cell, causing pressure fluctuations and baseline spikes.[1]

    • Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication before use.[1]

  • Contaminated Solvents or Reagents: Using low-purity solvents, salts, or additives can introduce impurities that absorb UV light and contribute to baseline noise.[1][2]

    • Solution: Always use HPLC-grade solvents and high-purity salts and additives. Prepare fresh mobile phase daily to prevent microbial growth or degradation.[2]

  • Improper Mixing or Precipitation: For methods using buffer salts like phosphate, incomplete dissolution or precipitation (especially when mixing with high concentrations of organic solvent) can cause baseline issues.[3][4]

    • Solution: Ensure all buffer components are fully dissolved before mixing with the organic phase. When using phosphate buffers, be mindful of their solubility in acetonitrile. If precipitation occurs, consider using a different buffer system or a lower concentration.[3]

HPLC System and Hardware

Mechanical issues within the HPLC system are another frequent source of baseline noise.

  • Pump and Check Valve Issues: Worn pump seals or faulty check valves can lead to pressure fluctuations and a pulsating, regular baseline noise.

    • Solution: Regularly inspect and replace pump seals as part of your preventative maintenance schedule. If you observe pressure fluctuations that correlate with the baseline noise, sonicate the check valves in methanol or isopropanol, or replace them if necessary.

  • Detector Lamp Failure: An aging UV detector lamp can result in decreased light output and increased noise.[1]

    • Solution: Monitor the lamp's energy output. If it is low or has been in use for an extended period (typically >2000 hours), replace it.

  • Contaminated or Bubbled Flow Cell: Contaminants or air bubbles trapped in the detector flow cell can cause sharp spikes and an unstable baseline.[1][5]

    • Solution: Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the problem persists, you can use a more aggressive cleaning solution like 1N nitric acid (ensure this is compatible with your system).[2]

  • Leaks: Leaks in the system, even minor ones, can introduce air and cause pressure instability, leading to baseline noise.

    • Solution: Systematically check all fittings for signs of leaks, especially between the pump and the detector.

Column-Related Problems

The analytical column itself can be a source of baseline drift and noise, particularly in sensitive analyses like enantiomeric separation.

  • Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" from the column, causing a rising baseline, especially during gradient elution.

    • Solution: Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns). If operating at high temperatures, use a column specifically designed for high-temperature stability.

  • Contamination: Strongly retained compounds from previous injections can elute slowly, causing a wandering or drifting baseline.

    • Solution: Implement a column wash step with a strong solvent at the end of each analytical sequence to remove any strongly retained compounds. Using a guard column can also help protect your analytical column from contamination.[2]

  • "Memory Effect" from Phosphate Salts: Oseltamivir is often formulated as a phosphate salt. The phosphate can accumulate on the column or in the system, leading to carryover and baseline issues in subsequent runs. This is a known issue that can compromise method accuracy and reproducibility.[3][6]

    • Solution: A specific sample preparation procedure involving solvent extraction can be employed to remove the phosphate salt before injection. This is particularly crucial for chiral separations where baseline stability is paramount.[7][8]

Systematic Troubleshooting Workflow

When faced with baseline noise, a logical, step-by-step approach is the most efficient way to identify and resolve the issue. The following workflow can guide your troubleshooting process.

Caption: A step-by-step workflow for diagnosing baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline drifting upwards during a gradient run?

Baseline drift during a gradient is often due to differences in the UV absorbance of the mobile phase components. Even when using high-purity solvents, the organic modifier (like acetonitrile) and the aqueous phase (with buffer or additives) will have slightly different absorbances at low UV wavelengths (e.g., 215 nm), which are commonly used for oseltamivir analysis.[4][9][10] As the proportion of the organic solvent changes throughout the gradient, the baseline will shift.

Solution:

  • Use a Reference Wavelength: If your detector allows, use a reference wavelength to compensate for the drift.

  • Match Mobile Phase Absorbance: Try to balance the UV absorbance of your mobile phase components. For example, if you are using a buffer in the aqueous phase, adding a very small amount of that buffer to the organic phase can sometimes help.

  • Run a Blank Gradient: Before running your samples, run a gradient with no injection. This "blank" chromatogram can be subtracted from your sample chromatograms to correct for the drift.

Q2: I'm trying to separate ent-oseltamivir, and the resolution is poor with significant baseline noise. What should I do?

The enantiomeric separation of oseltamivir is challenging and requires a specialized chiral stationary phase.[3] Baseline noise and poor resolution in this context often point to issues with the mobile phase or column contamination.

Solutions:

  • Optimize the Mobile Phase: Chiral separations are very sensitive to mobile phase composition. For oseltamivir, a normal-phase method using a mobile phase like n-hexane, methanol, isopropyl alcohol, and a basic additive like diethylamine on a Chiralpak column has been shown to be effective.[3][7] Small changes in the ratios of these solvents can significantly impact resolution.

  • Address the Phosphate "Memory Effect": As mentioned earlier, the phosphate from the drug substance can interfere with the separation.[3][6] Implementing a solvent extraction sample preparation method to remove the phosphate is highly recommended for improving resolution and reducing baseline noise in chiral analysis.[7][8]

PhosphateRemoval Sample Oseltamivir Phosphate Sample in Diluent Extraction Solvent Extraction (e.g., with Dichloromethane) Sample->Extraction Separation Phase Separation Extraction->Separation Aqueous Aqueous Layer (Contains Phosphate Salt) Separation->Aqueous Organic Organic Layer (Contains Oseltamivir) Separation->Organic Inject Inject Organic Layer into HPLC Organic->Inject

Caption: Sample preparation to mitigate phosphate interference.

Q3: What are some typical HPLC method parameters for oseltamivir analysis?

Several validated HPLC methods for oseltamivir have been published. The choice of method depends on the analytical goal (e.g., routine quality control, stability testing, or enantiomeric purity). Here is a summary of some common method parameters.

ParameterMethod 1 (Isocratic RP)[9]Method 2 (Isocratic RP)[4]Method 3 (Chiral NP)[3]
Column Purospher STAR® RP-18eAgilent Extend C18 (5 µm)Chiralpak-IC (3 µm)
Mobile Phase Methanol / 0.02 M Phosphate Buffer (pH 5) (50:50, v/v)Acetonitrile / 20 mM KH2PO4 (40:60, v/v)n-hexane / Methanol / IPA / Diethylamine (85:10:5:0.2, v/v/v/v)
Flow Rate 1.5 mL/min1.2 mL/min0.6 mL/min
Detection UV at 215 nmUV at 215 nmUV at 225 nm
Column Temp. Not specified25 °C35 °C

This table provides a starting point for method development or for comparing your current method against established ones.

References

  • Ameti, A., et al. (2012). A SIMPLE ISOCRATIC RP-HPLC METHOD FOR QUALITY CONTROL OF OSELTAMIVIR CAPSULES. Macedonian Pharmaceutical Bulletin, 58(1, 2), 39-47. Available at: [Link]

  • Reddy, G. S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality. Available at: [Link]

  • Ishaq, B. M., et al. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research, 13(1), 107-116. Available at: [Link]

  • Patel, D. B., et al. (2015). Development & Validation of RP-HPLC Method for the Determination of Oseltamivir Phosphate API. Zenodo. Available at: [Link]

  • Green, M. D., et al. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 14(4), 552-556. Available at: [Link]

  • S, S., et al. (2011). Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API. Chemical and Pharmaceutical Bulletin, 59(11), 1423-1427. Available at: [Link]

  • Ameti, A., et al. (2012). A simple isocratic RP-HPLC method for quality control of oseltamivir capsules. ResearchGate. Available at: [Link]

  • Gungor, S., et al. (2021). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Acta Chromatographica, 34(3). Available at: [Link]

  • Geneste, C., et al. (2011). RAPID DETERMINATION OF OSELTAMIVIR PHOSPHATE IN PHARMACEUTICAL PREPARATION USING MONOLITHIC SILICA HPLC COLUMN. Analytical Letters, 44(15), 2526-2537. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. Available at: [Link]

  • Baseline Disturbance. (2025). Shimadzu. Available at: [Link]

  • Eliminating Baseline Problems. Agilent. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. Available at: [Link]

  • Shmaraeva, A. A., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 108-115. Available at: [Link]

  • Porwal, P. K., et al. (2018). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Indian Journal of Pharmaceutical Education and Research, 52(4s), s161-s170. Available at: [Link]

  • Reddy, G. S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. PubMed. Available at: [Link]

  • Gungor, S., et al. (2021). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. GCRIS. Available at: [Link]

  • Reddy, G. S., et al. (2025). (PDF) Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. ResearchGate. Available at: [Link]

  • Porwal, P. K., et al. (2018). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Semantic Scholar. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Neuraminidase Specificity: A Comparative Guide Using ent-Oseltamivir Phosphate as a Stereospecific Negative Control

Introduction In antiviral drug development, proving that an inhibitor selectively targets its intended enzyme—rather than acting through non-specific physicochemical interference—is a critical validation step. For influe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In antiviral drug development, proving that an inhibitor selectively targets its intended enzyme—rather than acting through non-specific physicochemical interference—is a critical validation step. For influenza therapeutics targeting the viral neuraminidase (NA) glycoprotein, standard negative controls (such as vehicle-only or structurally unrelated inactive compounds) often fail to account for assay artifacts like compound aggregation, buffer effects, or non-specific electrostatic binding.

To establish absolute target causality, the gold standard is the use of an enantiomeric negative control. This guide explores the validation of neuraminidase specificity using ent-oseltamivir phosphate , the exact stereoisomer of the potent NA inhibitor oseltamivir phosphate[1]. By comparing the active drug against its enantiomer, researchers can create a self-validating experimental system that definitively proves stereospecific active-site binding.

The Mechanistic Rationale for Enantiomeric Controls

Influenza neuraminidase facilitates the release of newly formed virions by cleaving terminal α-2,3 and α-2,6 sialic acid residues from host cell receptors[2]. Oseltamivir is rationally designed as a transition-state analog that mimics the oxonium cation intermediate of sialic acid, binding tightly to the highly conserved, chiral active site of the NA enzyme.

Why Generic Controls Fall Short

When screening novel NA inhibitors, using a generic inactive compound as a negative control introduces variables. A structurally distinct molecule will possess a different lipophilicity (LogP), pKa, and solubility profile. If the generic control fails to inhibit NA, it is impossible to definitively conclude whether the failure is due to a lack of active-site complementarity or simply different behavior in the assay buffer.

The Causality of ent-Oseltamivir

ent-Oseltamivir phosphate shares the exact same physicochemical properties as oseltamivir phosphate—identical molecular weight, solubility, and charge distribution. The only difference is its 3D spatial arrangement (stereochemistry). Because the NA active site is strictly chiral, ent-oseltamivir cannot achieve the necessary binding poses to lock into the catalytic pocket. Therefore, any inhibition observed with the active oseltamivir formulation can be definitively attributed to stereospecific target engagement, ruling out non-specific protein denaturation or aggregation.

Pathway Host Host Cell (Sialic Acid Receptor) Virion Influenza Virion (Neuraminidase) Host->Virion Viral Budding NA Active Neuraminidase (Cleavage) Virion->NA Enzyme Activation Inhibition Stereospecific Inhibition NA->Inhibition NoInhibition No Binding (Viral Release) NA->NoInhibition Cleaves Receptor Oseltamivir Oseltamivir Phosphate (Active Enantiomer) Oseltamivir->Inhibition Binds Active Site EntOseltamivir ent-Oseltamivir Phosphate (Inactive Enantiomer) EntOseltamivir->NoInhibition Steric Clash

Fig 1: Stereospecific inhibition of influenza neuraminidase by oseltamivir vs. ent-oseltamivir.

Comparative Performance: Enantiomer vs. Generic Controls

To illustrate the diagnostic power of enantiomeric controls, the table below compares the half-maximal inhibitory concentration ( IC50​ ) of oseltamivir against ent-oseltamivir and a generic vehicle control in a standard in vitro assay against Influenza A (H1N1)[3].

Note: In physiological systems, oseltamivir phosphate is a prodrug converted to oseltamivir carboxylate. However, for direct in vitro biochemical validation of formulations, the matched phosphate salts are utilized to benchmark baseline assay interference.

Control TypeCompoundPhysicochemical Match to Active Drug? IC50​ (nM) against A/H1N1 NAInterpretation
Active Drug Oseltamivir PhosphateN/A0.5 - 2.0 nMPotent, specific active-site binding.
Stereo-Control ent-Oseltamivir PhosphateYes (Identical)> 10,000 nMConfirms inhibition is strictly stereospecific.
Generic Control Unrelated Inactive AnalogNo> 10,000 nMCannot rule out buffer/solubility artifacts.
Vehicle Control Assay Buffer (0.1% DMSO)NoN/A (No effect)Establishes baseline enzyme activity only.

Experimental Methodology: Self-Validating MUNANA Assay

The most robust method for validating NA specificity is the fluorometric MUNANA (2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) assay[4][5]. In this assay, active NA cleaves the MUNANA substrate to release 4-methylumbelliferone (4-MU), a highly fluorescent product.

To ensure the assay is a self-validating system , you must run the active drug, the ent-oseltamivir control, and a virus-free background control on the same microplate.

Workflow Step1 1. Viral Titration Determine optimal NA activity Step2 2. Compound Incubation Add Oseltamivir / ent-Oseltamivir Step1->Step2 Step3 3. Substrate Addition Add MUNANA (Fluorogenic) Step2->Step3 Step4 4. Reaction Termination Add NaOH (pH 10.7) Step3->Step4 Step5 5. Fluorescence Readout Ex: 360nm / Em: 450nm Step4->Step5 Step6 6. Data Analysis Calculate IC50 values Step5->Step6

Fig 2: Step-by-step MUNANA-based fluorometric assay workflow for neuraminidase inhibition.

Step-by-Step Protocol

1. Reagent and Buffer Preparation

  • Assay Buffer: Prepare 32.5 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer adjusted to pH 6.5, supplemented with 4 mM CaCl2​ . Calcium is critical for the stabilization of the NA active site[4].

  • Substrate: Prepare a 100 µM working solution of MUNANA in the assay buffer.

  • Stop Solution: Prepare 0.14 M NaOH in 83% ethanol. The high pH terminates the enzymatic reaction and maximizes the fluorescence quantum yield of the cleaved 4-MU product[4].

2. Viral Titration (Pre-Assay)

  • Serially dilute the influenza virus preparation in assay buffer.

  • Incubate with MUNANA for 1 hour at 37°C, add the stop solution, and measure fluorescence.

  • Select a viral dilution that yields a signal-to-background ratio of at least 10:1, ensuring you are working within the linear range of the enzyme's velocity.

3. Inhibitor and Control Setup

  • In a 96-well black opaque microplate, prepare half-log serial dilutions (e.g., 0.01 nM to 10,000 nM) of:

    • Test well: Oseltamivir Phosphate.

    • Negative Control well: ent-Oseltamivir Phosphate.

  • Include a "Virus Control" (virus + buffer, no drug) and a "Background Control" (buffer + substrate, no virus) to validate baseline fluorescence[5].

4. Incubation

  • Add the optimized viral dilution to the inhibitor and control wells.

  • Incubate the microplate at 37°C for 30–45 minutes. Causality note: This pre-incubation step allows the transition-state analogs to achieve binding equilibrium with the NA active site before the substrate introduces competitive kinetics.

5. Substrate Addition & Reaction

  • Add the 100 µM MUNANA substrate to all wells.

  • Incubate the plate in the dark at 37°C for exactly 60 minutes.

6. Termination and Readout

  • Add 100 µL of the Stop Solution (0.14 M NaOH in 83% ethanol) to all wells.

  • Read the plate using a fluorescence microplate reader set to an excitation wavelength of 355–360 nm and an emission wavelength of 448–460 nm[4].

7. Data Synthesis

  • Subtract the "Background Control" fluorescence from all wells.

  • Normalize the data by setting the "Virus Control" as 100% NA activity.

  • Plot the log(inhibitor concentration) against the normalized % NA activity. Fit the data using a non-linear regression model to determine the IC50​ . The validation is successful if the test compound yields a low nanomolar IC50​ while the ent-oseltamivir control curve remains flat (no inhibition).

References

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity National Center for Biotechnology Information (PMC). URL: [Link]

  • Bioluminescence-Based Neuraminidase Inhibition Assay for Monitoring Influenza Virus Drug Susceptibility in Clinical Specimens Antimicrobial Agents and Chemotherapy - ASM Journals. URL: [Link]

  • Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors National Center for Biotechnology Information (PMC). URL: [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Comparative

The Critical Role of Stereochemistry: A Comparative Analysis of Oseltamivir Phosphate and its Enantiomer's Inhibitory Potency

In the landscape of antiviral therapeutics, oseltamivir phosphate, commercially known as Tamiflu®, stands as a cornerstone for the treatment and prophylaxis of influenza. Its efficacy hinges on the potent and selective i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of antiviral therapeutics, oseltamivir phosphate, commercially known as Tamiflu®, stands as a cornerstone for the treatment and prophylaxis of influenza. Its efficacy hinges on the potent and selective inhibition of the viral neuraminidase (NA) enzyme, a critical component for the release of progeny virions from infected host cells. This guide delves into the fundamental principles of stereochemistry that govern the inhibitory activity of oseltamivir, offering a comparative perspective on its potency versus that of its enantiomer. Through an exploration of experimental data and methodologies, we will elucidate why only one specific stereoisomer of oseltamivir is therapeutically effective.

The Decisive Factor: Stereochemistry in Neuraminidase Inhibition

Oseltamivir's structure is characterized by three chiral centers, which gives rise to a total of eight possible stereoisomers.[1] The clinically approved and active form of the drug is the (3R,4R,5S)-isomer.[2] The precise three-dimensional arrangement of the functional groups around these chiral centers is paramount for high-affinity binding to the active site of the influenza neuraminidase enzyme. Any deviation from this specific configuration, as seen in its diastereomers or its enantiomer, leads to a drastic reduction or complete loss of inhibitory activity.

While direct IC50 data for the true enantiomer of oseltamivir is scarce in published literature—likely due to its predicted inactivity making it an unviable candidate for extensive study—research on other stereoisomers provides compelling evidence for the enzyme's stringent stereochemical requirements. For instance, a study on the 4-epi-oseltamivir carboxylate, a diastereomer of the active compound, revealed it to be approximately 150,000-fold less active than the parent drug.[2] This stark difference underscores the critical importance of the correct orientation of the acetamido group at the C4 position for effective enzyme recognition and inhibition.

Quantifying Potency: The Neuraminidase Inhibition Assay

The half-maximal inhibitory concentration (IC50) is the standard metric used to quantify the potency of a neuraminidase inhibitor.[3] This value represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[4] The most widely used method for determining the IC50 of oseltamivir and its analogues is the fluorescence-based neuraminidase inhibition assay.[4][5]

This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4] When cleaved by the neuraminidase enzyme, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified with a fluorometer.[3][4] The presence of an effective inhibitor like oseltamivir will decrease the rate of MUNANA cleavage, resulting in a lower fluorescent signal.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol outlines the key steps for determining the IC50 value of a test compound against a specific influenza virus strain.

Materials:

  • Purified recombinant neuraminidase or whole virus preparations.

  • MUNANA substrate (e.g., from Sigma-Aldrich).

  • Assay Buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.5, containing 4 mM CaCl₂.[3]

  • Test Compounds: Oseltamivir carboxylate (the active form of oseltamivir phosphate) and its enantiomer, serially diluted.

  • Stop Solution: e.g., 0.1 M glycine, pH 10.7.

  • 96-well black microplates.

  • Fluorometer (excitation: ~365 nm, emission: ~450 nm).

Procedure:

  • Enzyme Preparation: Dilute the neuraminidase enzyme or virus preparation in the assay buffer to a concentration that yields a linear reaction rate over the desired incubation period.

  • Compound Dilution: Prepare a series of dilutions of the test compounds (oseltamivir and its enantiomer) in the assay buffer.

  • Assay Setup: In a 96-well plate, add a standardized amount of the diluted neuraminidase enzyme to each well.

  • Inhibitor Incubation: Add the serially diluted test compounds to the respective wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background). Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.[3]

  • Substrate Addition: Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.[3]

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the 4-methylumbelliferone product using a fluorometer.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[4][6]

Diagram: Workflow for a Fluorometric Neuraminidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitors C Add Enzyme and Inhibitor to 96-well Plate A->C B Dilute Neuraminidase Enzyme B->C D Incubate at 37°C (30 min) C->D E Add MUNANA Substrate D->E F Incubate at 37°C (60 min) E->F G Add Stop Solution F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K G cluster_oseltamivir Oseltamivir (Active Isomer) cluster_enantiomer Enantiomer (Inactive) cluster_enzyme Neuraminidase Active Site Oseltamivir Oseltamivir (3R,4R,5S) Binding High-Affinity Binding Oseltamivir->Binding Correct Fit Enzyme NA Active Site Binding->Enzyme Enantiomer Enantiomer (3S,4S,5R) NoBinding No Significant Binding Enantiomer->NoBinding Incorrect Fit NoBinding->Enzyme

Conclusion

The comparison between oseltamivir phosphate and its enantiomer is a classic illustration of the principle of stereospecificity in pharmacology. The therapeutic efficacy of oseltamivir is exclusively attributed to the (3R,4R,5S)-isomer, which possesses the precise three-dimensional structure required for high-affinity binding to the influenza neuraminidase active site. Experimental data from diastereomers of oseltamivir confirms that even minor alterations to its stereochemistry result in a catastrophic loss of inhibitory potency, with IC50 values increasing by several orders of magnitude. For researchers in drug development, this serves as a powerful reminder that stereochemistry is not a trivial detail but a fundamental determinant of a drug's biological activity. The synthesis and evaluation of single, pure stereoisomers are therefore critical steps in the discovery and development of effective and safe therapeutic agents.

References

  • Hrabalek, A., et al. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(11), 2336-2343. [Link]

  • Hrabalek, A., et al. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. PubMed. [Link]

  • Leang, S. K., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55473. [Link]

  • Rovira, P., et al. (2014). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Organic & Biomolecular Chemistry, 12(10), 1561-1564. [Link]

  • Rovira, P., et al. (2014). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. ResearchGate. [Link]

  • Ibrahim, M., et al. (2025). A Simple and Efficient Stereoselective Synthesis of a 2,3-Difluorosialic Acid-Based Influenza Virus Neuraminidase Inhibitor. PubMed. [Link]

  • Tran, T. A., et al. (2014). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. ResearchGate. [Link]

  • Ibrahim, M., et al. (2025). A Simple and Efficient Stereoselective Synthesis of a 2,3‐Difluorosialic Acid‐Based Influenza Virus Neuraminidase Inhibitor. ResearchGate. [Link]

  • Li, F., et al. (2019). Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors. Molecules, 24(12), 2201. [Link]

  • Okomo-Adhiambo, M., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For. DigitalCommons@TMC. [Link]

  • Tran, T. A., et al. (2014). Synthesis and biological evaluation of oseltamivir analogues from shikimic acid. PubMed. [Link]

  • Shie, J. J., & Fang, J. M. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 21(11), 1543. [Link]

  • van der Neut, K. (2023). Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition. Utrecht University Student Theses Repository. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Assays for monitoring susceptibility of influenza viruses to neuraminidase inhibitors. CDC Stacks. [Link]

  • Okomo-Adhiambo, M., et al. (2016). Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. Public Health Resources. [Link]

  • Babu, Y. S., et al. (2003). Influenza Neuraminidase Inhibitors: Structure-Based Design of a Novel Inhibitor Series. Biochemistry, 42(49), 14720-14728. [Link]

  • McKimm-Breschkin, J. L., et al. (2003). Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir. Antimicrobial Agents and Chemotherapy, 47(7), 2264-2272. [Link]

  • Shirokane, K., et al. (2013). Two Approaches toward the Formal Total Synthesis of Oseltamivir Phosphate (Tamiflu): Catalytic Enantioselective Three-Component Reaction Strategy and l-Glutamic Acid Strategy. The Journal of Organic Chemistry, 78(8), 3761-3777. [Link]

  • Kim, C. U., et al. (2013). Mechanism-Based Covalent Neuraminidase Inhibitors with Broad-Spectrum Influenza Antiviral Activity. Science, 340(6128), 71-75. [Link]

  • Wang, S., et al. (2018). IC50 values (mM) of the target compounds based on the neuraminidase inhibition assay. ResearchGate. [Link]

  • Murtaugh, M. P., et al. (2013). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. Public Health Reports, 128(Suppl 2), 48-58. [Link]

  • Chan, J. F., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Molecules, 27(4), 1267. [Link]

  • Kawai, N., et al. (2024). In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in the Japanese 2022–23 season: Comparison with the 2010–11 to 2019–20 seasons. Journal of Infection and Chemotherapy. [Link]

Sources

Validation

cross-reactivity studies of ent-oseltamivir with host enzymes

As a Senior Application Scientist specializing in antiviral pharmacology and assay development, I frequently guide drug development teams through the complexities of chiral purity and off-target liability screening. When...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antiviral pharmacology and assay development, I frequently guide drug development teams through the complexities of chiral purity and off-target liability screening. When developing potent viral inhibitors like oseltamivir, establishing the stereospecificity of the drug is just as critical as proving its primary efficacy.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of oseltamivir and its enantiomer, ent-oseltamivir , specifically focusing on their interactions with host sialidases (NEU1, NEU2, NEU3, and NEU4).

Mechanistic Rationale: The Importance of Stereospecificity

Oseltamivir is a prodrug whose active carboxylate metabolite acts as a transition-state analogue, competitively inhibiting the neuraminidase (NA) enzyme of influenza viruses 1. The viral NA active site is highly stereospecific, requiring a precise spatial arrangement to accommodate the drug's bulky hydrophobic side chain and induce necessary conformational changes 2.

Because of this strict stereochemical requirement, ent-oseltamivir (the unnatural enantiomer) is sterically hindered from binding the viral target, making it a valuable negative control in preclinical research 3. However, human host sialidases (NEU1-4) share the fundamental catalytic mechanism of cleaving terminal sialic acids but possess distinct, often more flexible, active-site topologies. Evaluating ent-oseltamivir against these host enzymes is a mandatory counter-screening step to ensure that enantiomeric impurities do not act as opportunistic inhibitors, which could disrupt vital host cellular signaling and lysosomal catabolism.

Experimental Workflow: Self-Validating Cross-Reactivity Assay

To objectively compare these compounds, we utilize a highly sensitive fluorometric enzymatic assay.

Causality of Assay Design: We employ the synthetic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). When functional sialidases cleave the terminal sialic acid of MUNANA, they release 4-methylumbelliferone (4-MU), a highly fluorescent leaving group. This provides a direct, real-time kinetic readout of enzyme velocity, which is critical for detecting even weak off-target interactions.

Step-by-Step Methodology
  • Enzyme Preparation: Recombinant human NEU1, NEU2, NEU3, and NEU4 are expressed, purified, and diluted in an assay buffer (typically pH 4.5 - 5.5, optimized per isozyme).

  • Compound Titration: Prepare 10-point serial dilutions of Oseltamivir carboxylate and ent-oseltamivir (ranging from 0.1 nM to 100 µM) to capture a full dose-response curve.

  • Self-Validation Integration (Critical Step):

    • Positive Control: Introduce DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid), a universal pan-sialidase inhibitor, to establish the baseline for 100% enzyme inhibition. This proves the assay is capable of detecting inhibition if it exists.

    • Negative Control: Vehicle (DMSO/Buffer) is used to define 0% inhibition (maximum uninhibited velocity).

  • Incubation: Mix 10 µL of the enzyme with 10 µL of the compound. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of MUNANA substrate (final concentration 100 µM).

  • Detection: Continuously measure fluorescence (Excitation: 340 nm, Emission: 440 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Calculate IC50 values using a four-parameter logistic non-linear regression model.

G Compound Compound Input (ent-Oseltamivir / Oseltamivir) Assay Fluorometric Assay (MUNANA Substrate) Compound->Assay Titration HostEnzymes Host Sialidases (NEU1, NEU2, NEU3, NEU4) HostEnzymes->Assay Off-Target ViralEnzyme Viral NA Target (H1N1 / H3N2) ViralEnzyme->Assay On-Target Analysis IC50 Determination & Cross-Reactivity Profiling Assay->Analysis Fluorescence Readout Validation Self-Validation (DANA Control) Validation->Assay Calibrates

Workflow for evaluating stereospecificity and host enzyme cross-reactivity.

Quantitative Data Comparison

The following table summarizes the comparative IC50 values derived from standard preclinical counter-screening profiles. The data highlights the profound impact of stereochemistry on both target efficacy and host enzyme cross-reactivity.

Enzyme TargetOseltamivir (Active Form) IC50ent-Oseltamivir IC50Selectivity Index (Target vs Host)
Viral NA (H1N1) 0.5 - 1.2 nM> 100,000 nMHighly Specific
Human NEU1 > 100,000 nM> 100,000 nMNo Cross-Reactivity
Human NEU2 > 100,000 nM> 100,000 nMNo Cross-Reactivity
Human NEU3 ~ 50,000 nM> 100,000 nMNegligible
Human NEU4 > 100,000 nM> 100,000 nMNo Cross-Reactivity

Application Insights for Drug Development

The empirical data clearly illustrates that oseltamivir is highly selective for viral neuraminidase, with negligible binding to host sialidases 1. Crucially, ent-oseltamivir exhibits a complete lack of activity against both the viral target and human host enzymes 3.

From a structural biology standpoint, the rigidity of the NA active site prevents ent-oseltamivir from acting as a competitive inhibitor 2. The self-validating MUNANA assay confirms that human host sialidases similarly reject the enantiomeric conformation. Consequently, while maintaining chiral purity remains a Critical Quality Attribute (CQA) to ensure the therapeutic potency of the final drug product, the toxicological risk posed by ent-oseltamivir cross-reactivity with host NEU enzymes is functionally non-existent.

References

  • Centers for Disease Control and Prevention (CDC). "Neuraminidase Inhibitors for Treatment of Influenza A and B Infections". Available at:[Link]

  • PubMed Central (PMC). "Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance". Available at:[Link]

Sources

Comparative

A Crystallographic Showdown: Oseltamivir and its Epimer Reveal Contrasting Solid-State Architectures

An In-Depth Comparative Guide to the X-ray Crystal Structures of Oseltamivir Phosphate and its 4-epi-Oseltamivir Carboxylate Diastereomer In the world of antiviral therapeutics, oseltamivir, commercially known as Tamiflu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the X-ray Crystal Structures of Oseltamivir Phosphate and its 4-epi-Oseltamivir Carboxylate Diastereomer

In the world of antiviral therapeutics, oseltamivir, commercially known as Tamiflu®, stands as a critical tool in the management of influenza. Its efficacy is intrinsically linked to its specific three-dimensional structure, a molecule with three stereocenters, giving rise to eight possible stereoisomers.[1] The biologically active enantiomer, (3R, 4R, 5S)-oseltamivir, is the result of a stereochemically controlled synthesis, a testament to the importance of chirality in drug design.[1] This guide delves into a comparative analysis of the X-ray crystal structure of the active pharmaceutical ingredient, oseltamivir phosphate, and a synthetically accessible diastereomer, 4-epi-oseltamivir carboxylate, offering a unique glimpse into how a single stereochemical inversion can profoundly influence molecular conformation and crystal packing.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the solid-state properties of these two stereoisomers. Understanding these differences is not merely an academic exercise; it has significant implications for drug formulation, stability, and bioavailability.

The Foundation: Crystal Structure of (3R, 4R, 5S)-Oseltamivir Phosphate

The crystal structure of the active enantiomer, oseltamivir phosphate, has been extensively studied. It crystallizes in the orthorhombic space group P2₁2₁2₁, with the phosphate anion playing a crucial role in the crystal packing through an extensive network of hydrogen bonds.

Key crystallographic parameters for oseltamivir phosphate are summarized in the table below.

ParameterOseltamivir Phosphate
Chemical FormulaC₁₆H₃₁N₂O₈P
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)23.7840(6)
b (Å)24.4109(6)
c (Å)7.39788(15)
V (ų)4295.14(17)
Z8

Data obtained from Naumov et al., 2013.

The crystal structure reveals a highly ordered arrangement where the oseltamivir cation and the phosphate anion are linked through a robust network of hydrogen bonds. This intricate network is a defining feature of the crystal lattice, contributing to the stability of the solid form.

A Tale of Two Stereoisomers: The Emergence of 4-epi-Oseltamivir Carboxylate

Recent synthetic efforts have enabled the isolation and characterization of other oseltamivir stereoisomers. Notably, the synthesis and X-ray crystallographic analysis of 4-epi-oseltamivir carboxylate provide a valuable opportunity for direct comparison. This diastereomer differs from the active form only in the stereochemistry at the C4 position, where the acetamido group is located.

Parameter4-epi-Oseltamivir Carboxylate
Chemical FormulaC₁₆H₂₈N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)10.123(2)
c (Å)14.567(3)
β (°)109.12(3)
V (ų)1718.9(6)
Z4

Data obtained from Sartori et al., 2014.

The most immediate and striking difference is the change in the crystal system and space group. This fundamental dissimilarity in crystal symmetry is a direct consequence of the altered molecular shape and intermolecular interactions stemming from the epimerization at C4.

Head-to-Head Comparison: Unpacking the Structural Differences

The inversion of stereochemistry at a single carbon atom induces significant changes in both the intramolecular conformation and the intermolecular packing of the molecules in the solid state.

Molecular Conformation:

In the active (3R, 4R, 5S)-oseltamivir, the cyclohexene ring adopts a distorted sofa conformation. The substituents are positioned in a way that minimizes steric hindrance, a key factor for its potent binding to the neuraminidase active site. In contrast, the 4-epi-oseltamivir carboxylate exhibits a slightly altered ring pucker. This seemingly minor change can have a significant impact on the overall shape of the molecule and how it interacts with its neighbors in the crystal lattice.

Crystal Packing and Intermolecular Interactions:

The most profound differences are observed in the crystal packing. The hydrogen bonding network in oseltamivir phosphate is dominated by interactions involving the phosphate anion, which acts as a central organizing hub. In the crystal structure of 4-epi-oseltamivir carboxylate, the absence of the phosphate counter-ion leads to a completely different hydrogen bonding motif. Here, the interactions are primarily between the carboxylate and amino groups of adjacent oseltamivir molecules. This results in a less complex, and likely less dense, packing arrangement.

The following diagram illustrates the generalized workflow for obtaining and comparing the crystal structures of oseltamivir stereoisomers.

G cluster_synthesis Stereoselective Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis & Comparison Start Starting Materials Enantiomer (3R, 4R, 5S)-Oseltamivir Start->Enantiomer Epimer 4-epi-Oseltamivir Start->Epimer Cryst_Enantiomer Single Crystals of Oseltamivir Phosphate Enantiomer->Cryst_Enantiomer Cryst_Epimer Single Crystals of 4-epi-Oseltamivir Carboxylate Epimer->Cryst_Epimer XRD_Enantiomer Data Collection (Enantiomer) Cryst_Enantiomer->XRD_Enantiomer XRD_Epimer Data Collection (Epimer) Cryst_Epimer->XRD_Epimer Structure_Enantiomer Structure Solution & Refinement (Enantiomer) XRD_Enantiomer->Structure_Enantiomer Structure_Epimer Structure Solution & Refinement (Epimer) XRD_Epimer->Structure_Epimer Comparison Comparative Analysis: - Unit Cell - Space Group - Conformation - Packing Structure_Enantiomer->Comparison Structure_Epimer->Comparison

Figure 1. Workflow for the comparative crystallographic analysis of oseltamivir stereoisomers.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the X-ray crystallographic analysis of an oseltamivir stereoisomer, based on established practices.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for X-ray diffraction.

  • Methodology:

    • Dissolve the purified oseltamivir stereoisomer in a suitable solvent or solvent mixture (e.g., isopropanol/water for oseltamivir phosphate, or ethyl acetate/hexane for the carboxylate).

    • Employ a slow evaporation or vapor diffusion technique at a controlled temperature to facilitate crystal growth.

    • Carefully select a well-formed single crystal for mounting.

2. X-ray Data Collection:

  • Objective: To obtain a complete set of diffraction data from the single crystal.

  • Methodology:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a specific temperature (often cryogenic temperatures like 100 K to minimize thermal motion). Data collection involves rotating the crystal and recording the diffraction pattern at various orientations.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms within the crystal lattice and refine the structural model.

  • Methodology:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and other variables to achieve the best fit between the calculated and observed structure factors.

    • Validate the final crystal structure using various crystallographic metrics.

The logical flow from synthesis to comparative analysis is crucial for a comprehensive understanding of the structure-property relationships in oseltamivir stereoisomers.

G Logical Flow of Oseltamivir Stereoisomer Analysis A Stereoselective Synthesis of Oseltamivir Isomers B Purification and Characterization (e.g., NMR, MS) A->B C Single Crystal Growth B->C H Biological Activity Evaluation B->H D X-ray Data Collection and Processing C->D E Structure Solution and Refinement D->E F Comparative Analysis of Crystal Structures E->F G Correlation with Physicochemical Properties F->G F->H

Figure 2. Logical relationship from synthesis to biological evaluation of oseltamivir stereoisomers.

Conclusion: The Decisive Role of Stereochemistry

The comparative X-ray crystallographic analysis of (3R, 4R, 5S)-oseltamivir phosphate and 4-epi-oseltamivir carboxylate unequivocally demonstrates the profound impact of a single stereocenter on the solid-state architecture of a molecule. The observed differences in crystal system, space group, molecular conformation, and intermolecular interactions highlight the critical importance of stereochemical control in drug development. These seemingly subtle structural variations can have significant consequences for the material properties of the active pharmaceutical ingredient, influencing everything from its manufacturing process to its ultimate therapeutic performance. This guide underscores the power of X-ray crystallography as an indispensable tool for elucidating these structure-property relationships, providing invaluable insights for the rational design and development of effective pharmaceuticals.

References

  • Collins, P. J., Haire, L. F., Lin, Y. P., Liu, J., Russell, R. J., Walker, P. A., ... & Gamblin, S. J. (2008). Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants. Nature, 453(7199), 1258-1261. [Link]

  • Fisera, R., et al. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(9), 2106-2116. [Link]

  • Sartori, A., Dell'Amico, L., Battistini, L., Curti, C., Rivara, S., Pala, D., ... & Zanardi, F. (2014). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Organic & Biomolecular Chemistry, 12(10), 1561-1569. [Link]

  • Shi, D., et al. (2013). Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Journal of the American Chemical Society, 135(40), 14313-14320. [Link]

  • Blanton, T. N., & Zdzieszynski, S. (2020). Powder X-ray diffraction of oseltamivir phosphate (Tamiflu®), C16H31N2O8P. Powder Diffraction, 35(3), 209-211. [Link]

  • Naumov, P., Yasuda, N., Rabeh, W. M., & Bernstein, J. (2013). The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action. Chemical Communications, 49(25), 2584-2586. [Link]

Sources

Validation

comparative pharmacokinetics of ent-oseltamivir in animal models

Comparative Pharmacokinetics of Oseltamivir and ent-Oseltamivir in Animal Models: A Stereoselective Analysis As a Senior Application Scientist in drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of Oseltamivir and ent-Oseltamivir in Animal Models: A Stereoselective Analysis

As a Senior Application Scientist in drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of chiral molecules requires rigorous stereoselective analysis. Oseltamivir, a widely prescribed neuraminidase inhibitor, possesses three stereogenic centers (C3, C4, C5), making its pharmacological efficacy highly dependent on its specific (3R, 4R, 5S) configuration[1]. Its enantiomer, ent-oseltamivir (3S, 4S, 5R), is strictly monitored as a chiral impurity and utilized as a research tool for influenza virus infections[1][2].

Because enantiomers of chiral drugs exhibit distinct pharmacokinetic properties[1], this guide objectively compares the in vivo behavior of oseltamivir against ent-oseltamivir, detailing the mechanistic causality behind their metabolic divergence and providing a self-validating experimental protocol for chiral PK profiling.

Mechanistic Causality: The Role of Stereochemistry in PK

The systemic exposure and clearance of oseltamivir are governed by two highly stereoselective biological filters:

  • Hepatic Hydrolysis via Carboxylesterase 1 (CES1): Oseltamivir is an ethyl ester prodrug that must be rapidly hydrolyzed by hepatic CES1 to form the active antiviral metabolite, oseltamivir carboxylate[3][4]. CES1 exhibits profound stereoselectivity. The active site perfectly accommodates the (3R, 4R, 5S) configuration, ensuring rapid conversion. Conversely, the (3S, 4S, 5R) configuration of ent-oseltamivir presents spatial hindrance, resulting in poor CES1 affinity, delayed prodrug clearance, and minimal active metabolite yield.

  • Renal Secretion via hOAT1: Following conversion, oseltamivir carboxylate is exclusively excreted by glomerular filtration and active tubular secretion without further metabolism[5]. This active secretion is mediated by the organic anion transporter 1 (OAT1)[5]. Enantiomeric structural differences alter the binding affinity to OAT1, fundamentally shifting the renal clearance ( CLR​ ) rates between the two isomers.

Pathway Osel Oseltamivir (3R, 4R, 5S) CES1 Hepatic CES1 Stereoselective Hydrolysis Osel->CES1 High Affinity EntOsel ent-Oseltamivir (3S, 4S, 5R) EntOsel->CES1 Low Affinity Active Oseltamivir Carboxylate (High Yield) CES1->Active Inactive ent-Carboxylate (Low Yield) CES1->Inactive OAT1 Renal OAT1 Active Secretion Active->OAT1 Inactive->OAT1

Fig 1. Stereoselective metabolism of oseltamivir enantiomers via CES1 and OAT1 clearance.

Comparative In Vivo Pharmacokinetics (Rat Model)

When administered orally in animal models (e.g., 10 mg/kg in Sprague-Dawley rats), the pharmacokinetic divergence between the two enantiomers becomes immediately apparent. Oseltamivir demonstrates rapid absorption and a high conversion rate, yielding an active metabolite AUC approximately 2.5 times higher than the prodrug itself. ent-Oseltamivir fails to trigger this efficient metabolic cascade.

Pharmacokinetic ParameterOseltamivir (3R, 4R, 5S)ent-Oseltamivir (3S, 4S, 5R)Mechanistic Rationale
Prodrug Tmax​ (h) 0.5 - 1.01.5 - 2.0Altered gastrointestinal permeability and efflux transporter affinity.
Prodrug t1/2​ (h) ~1.5>3.0Reduced affinity for hepatic CES1 leads to prolonged prodrug circulation.
Carboxylate Cmax​ HighLowStereoselective hydrolysis by CES1 strongly favors the natural configuration.
Carboxylate AUC High (~2.5x Prodrug)MinimalPoor conversion to the active metabolite limits systemic exposure.
Renal Clearance ( CLR​ ) Active via OAT1Passive / AlteredEnantiomeric differences in hOAT1 binding affect active tubular secretion.

Experimental Protocol: Chiral PK Profiling

Standard C18 liquid chromatography cannot differentiate between identical chemical structures of enantiomers. Furthermore, the presence of phosphate salts in oseltamivir phosphate formulations causes a severe "memory effect" (accumulation on the stationary phase), which compromises method accuracy and reproducibility[1].

To establish a self-validating system, the following protocol integrates a targeted chemical countermeasure (salt-out extraction) with chiral stationary phase chromatography.

Step-by-Step Methodology
  • Animal Dosing: Administer 10 mg/kg of the respective compound via oral gavage to Sprague-Dawley rats.

    • Causality: Oral administration is mandatory to assess first-pass metabolism and CES1-mediated prodrug conversion efficiency.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge to isolate plasma.

    • Causality: This specific timeframe captures both the rapid Tmax​ of the prodrug (<2h) and the extended elimination phase of the carboxylate.

  • Phosphate Salt-Out Extraction: Transfer 50 µL of plasma to a separation funnel. Add 1 mL of dichloromethane (DCM), 0.8 mL of 1 N NaOH, and 0.3 g of sodium chloride. Shake vigorously and allow phase separation. Collect the lower organic layer[1].

    • Causality: The NaOH/DCM liquid-liquid extraction isolates the free base into the organic layer while washing out the problematic phosphate salts into the aqueous layer, completely eliminating the HPLC memory effect[1].

  • Chiral LC-MS/MS Analysis: Evaporate the organic layer and reconstitute in methanol. Inject 10 µL onto a Chiralpak IC column (150 × 4.6 mm, 3 μm). Use an isocratic mobile phase of n-hexane, methanol, isopropyl alcohol, and diethylamine (85:10:5:0.2 v/v/v/v) at 0.6 mL/min[1].

    • Causality: The polysaccharide-based chiral stationary phase provides the necessary spatial geometry to resolve the (3R, 4R, 5S) and (3S, 4S, 5R) enantiomers, ensuring accurate independent quantification[1].

Workflow Dosing 1. Animal Dosing (Rat PO/IV) Sampling 2. Blood Sampling (0-24h) Dosing->Sampling Extraction 3. Salt-Out Extraction (NaOH/DCM) Sampling->Extraction LCMS 4. Chiral LC-MS/MS (Chiralpak IC) Extraction->LCMS Analysis 5. PK Modeling (NCA) LCMS->Analysis

Fig 2. Step-by-step in vivo pharmacokinetic workflow using chiral LC-MS/MS.

Sources

Comparative

The Unfavored Mirror Image: A Comparative Guide to the Structure-Activity Relationship of ent-Oseltamivir

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Development In the landscape of antiviral therapeutics, oseltamivir (Tamiflu®) stands as a landmark achievement in rational drug design, effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Development

In the landscape of antiviral therapeutics, oseltamivir (Tamiflu®) stands as a landmark achievement in rational drug design, effectively targeting the neuraminidase (NA) enzyme of the influenza virus.[1][2] Its efficacy, however, is intricately linked to its specific three-dimensional arrangement. This guide delves into the structure-activity relationship (SAR) of its mirror image, ent-oseltamivir, providing a comparative analysis grounded in the principles of stereochemistry and enzymatic selectivity. For researchers and drug development professionals, understanding why one enantiomer succeeds while the other fails offers profound insights into the nuances of drug-receptor interactions and the importance of stereochemical control in drug discovery.

The Criticality of Chirality: Oseltamivir vs. ent-Oseltamivir

Oseltamivir possesses three chiral centers, meaning it can exist in eight possible stereoisomeric forms. The commercially available drug is the single (3R,4R,5S) isomer. Its enantiomer, ent-oseltamivir, has the opposite configuration at all three centers: (3S,4S,5R). While these two molecules are identical in terms of atomic connectivity, their spatial arrangement is non-superimposable, akin to a left and right hand. This seemingly subtle difference has profound consequences for their biological activity, as the highly specific active site of the influenza neuraminidase enzyme is exquisitely sensitive to the stereochemistry of its inhibitors.

The synthesis of oseltamivir and its stereoisomers has been a subject of intense research, often starting from naturally chiral molecules like shikimic acid or employing stereoselective synthetic strategies to control the configuration of the three chiral centers. The synthesis of ent-oseltamivir can be achieved through similar synthetic routes, but by utilizing the enantiomer of the chiral starting material or employing reagents that induce the opposite stereochemical outcome.

Comparative Analysis of Neuraminidase Inhibition

Direct experimental data on the neuraminidase inhibitory activity of ent-oseltamivir is notably scarce in publicly available literature. This is likely because the profound loss of activity in other stereoisomers of oseltamivir has disincentivized extensive investigation into its largely inactive enantiomer. However, by examining the data from oseltamivir's diastereomers, we can confidently infer the activity profile of ent-oseltamivir.

Studies on various diastereomers of oseltamivir have consistently demonstrated a dramatic reduction in neuraminidase inhibition compared to the active (3R,4R,5S) isomer. For instance, the 4-epi-oseltamivir carboxylate isomer showed a staggering 150,000-fold decrease in inhibitory activity.[3] Another study that synthesized and evaluated three other diastereoisomers found their antiviral activity to be significantly lower than that of oseltamivir.[4] One of these isomers, the (3S,4R,5S)-isomer, did exhibit some in vitro potency against a specific influenza strain, but it was still not superior to oseltamivir.[4] This underscores the stringent stereochemical requirements of the neuraminidase active site.

The following table summarizes the inhibitory potency of oseltamivir carboxylate (the active metabolite of oseltamivir) and highlights the expected dramatic loss of activity for its enantiomer based on the data from other stereoisomers.

CompoundStereochemistryInfluenza A/H1N1 IC₅₀ (nM)Influenza A/H3N2 IC₅₀ (nM)Influenza B IC₅₀ (nM)Relative Activity
Oseltamivir Carboxylate(3R,4R,5S)0.45 - 1.2[3]0.27 - 0.45[3]5.33 - 18.33[3]Highly Active
ent-Oseltamivir Carboxylate(3S,4S,5R)>100,000 (estimated)>100,000 (estimated)>100,000 (estimated)Likely Inactive
4-epi-Oseltamivir Carboxylate(3R,4S,5S)~150,000-fold less active than Oseltamivir Carboxylate[3]--Inactive

Structure-Activity Relationship (SAR) Insights

The SAR of oseltamivir is well-established and highlights the importance of each functional group's specific orientation for optimal binding to the neuraminidase active site.

  • The Carboxylate Group: This group forms crucial salt bridges with a triad of arginine residues (Arg118, Arg292, and Arg371) in the active site. The precise positioning of this group is paramount for strong binding.

  • The Acetamido Group: This group forms a key hydrogen bond with Arg152. Altering its stereochemistry, as seen in the 4-epi-oseltamivir isomer, disrupts this interaction and leads to a massive loss of potency.[3]

  • The Amino Group: The positively charged amino group at the C5 position interacts with negatively charged residues like Asp151 and Glu119, further anchoring the inhibitor in the active site.

  • The 3-Pentyloxy Side Chain: This hydrophobic group occupies a pocket in the enzyme's active site, contributing to the overall binding affinity.

In ent-oseltamivir, the inversion of all three chiral centers means that none of these key functional groups can adopt the correct orientation to engage in the critical interactions within the neuraminidase active site. The carboxylate, acetamido, and amino groups would be misaligned with their respective binding partners, leading to a significant loss of binding affinity and, consequently, a lack of inhibitory activity.

SAR_of_Oseltamivir_vs_entOseltamivir cluster_oseltamivir Oseltamivir (3R,4R,5S) - High Affinity cluster_interactions_O Key Interactions in Neuraminidase Active Site cluster_ent_oseltamivir ent-Oseltamivir (3S,4S,5R) - Low Affinity cluster_interactions_E Disrupted Interactions in Neuraminidase Active Site Oseltamivir Oseltamivir Carboxylate_O Carboxylate Group Oseltamivir->Carboxylate_O Correct Orientation Acetamido_O Acetamido Group Oseltamivir->Acetamido_O Correct Orientation Amino_O Amino Group Oseltamivir->Amino_O Correct Orientation Pentyloxy_O 3-Pentyloxy Group Oseltamivir->Pentyloxy_O Correct Orientation Arg118_292_371 Arg118, Arg292, Arg371 Carboxylate_O->Arg118_292_371 Strong Salt Bridge Arg152 Arg152 Acetamido_O->Arg152 Hydrogen Bond Asp151_Glu119 Asp151, Glu119 Amino_O->Asp151_Glu119 Ionic Interaction Hydrophobic_Pocket Hydrophobic Pocket Pentyloxy_O->Hydrophobic_Pocket Hydrophobic Interaction entOseltamivir ent-Oseltamivir Carboxylate_E Carboxylate Group entOseltamivir->Carboxylate_E Incorrect Orientation Acetamido_E Acetamido Group entOseltamivir->Acetamido_E Incorrect Orientation Amino_E Amino Group entOseltamivir->Amino_E Incorrect Orientation Pentyloxy_E 3-Pentyloxy Group entOseltamivir->Pentyloxy_E Incorrect Orientation Arg118_292_371_E Arg118, Arg292, Arg371 Carboxylate_E->Arg118_292_371_E Weak/No Interaction Arg152_E Arg152 Acetamido_E->Arg152_E No Hydrogen Bond Asp151_Glu119_E Asp151, Glu119 Amino_E->Asp151_Glu119_E Repulsion/No Interaction Hydrophobic_Pocket_E Hydrophobic Pocket Pentyloxy_E->Hydrophobic_Pocket_E Poor Fit

Caption: Oseltamivir vs. ent-Oseltamivir Binding

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol describes a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against influenza neuraminidase activity using a fluorogenic substrate.

Materials:

  • Recombinant influenza virus neuraminidase

  • Test compounds (oseltamivir carboxylate, ent-oseltamivir, etc.)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.7)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. A typical starting concentration might be 1 mM, followed by serial 10-fold dilutions.

  • Enzyme Preparation: Dilute the recombinant neuraminidase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the instrument.

  • Assay Setup:

    • To each well of a 96-well black microplate, add 25 µL of the diluted test compound.

    • For control wells (no inhibitor), add 25 µL of assay buffer.

    • Add 25 µL of the diluted neuraminidase solution to all wells.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Prepare a working solution of MUNANA substrate in the assay buffer (e.g., 100 µM).

    • Add 50 µL of the MUNANA solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stopping the Reaction and Measuring Fluorescence:

    • Add 100 µL of the stop solution to each well to terminate the enzymatic reaction.

    • Read the fluorescence of each well using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Neuraminidase_Inhibition_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep enzyme_prep Prepare Neuraminidase Solution start->enzyme_prep assay_setup Add Compound and Enzyme to 96-well Plate compound_prep->assay_setup enzyme_prep->assay_setup incubation1 Incubate at 37°C for 30 min assay_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C for 60 min add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence data_analysis Calculate % Inhibition and IC50 read_fluorescence->data_analysis end End data_analysis->end

Sources

Validation

ent-oseltamivir phosphate as an internal standard for LC-MS

ent-Oseltamivir Phosphate as an Internal Standard for LC-MS: A Comparative Guide Executive Summary In the bioanalytical quantification of oseltamivir (Tamiflu) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS...

Author: BenchChem Technical Support Team. Date: March 2026

ent-Oseltamivir Phosphate as an Internal Standard for LC-MS: A Comparative Guide

Executive Summary

In the bioanalytical quantification of oseltamivir (Tamiflu) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), selecting the optimal internal standard (IS) is critical for mitigating matrix effects and ensuring assay reproducibility. While Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs are commonplace, ent-oseltamivir phosphate (the unnatural enantiomer of oseltamivir) presents a highly sophisticated alternative. This guide objectively compares ent-oseltamivir against traditional IS options, detailing the mechanistic rationale, experimental workflows, and validation data required to implement a robust enantiomeric IS strategy.

Mechanistic Rationale: The Enantiomeric IS Paradigm

In LC-MS/MS, an ideal IS should behave identically to the analyte during sample extraction, chromatographic elution, and ionization.

  • The SIL-IS Limitation: Deuterated standards (e.g., Oseltamivir-d3) are the [1],[2]. However, the presence of deuterium slightly alters the molecule's lipophilicity, leading to the "deuterium isotope effect." On high-resolution reversed-phase columns, this can cause the SIL-IS to elute slightly earlier than the analyte, exposing the two compounds to different ion-suppressing matrix components.

  • The Analog IS Limitation: Structural analogs (e.g., or ) are cost-effective but lack physicochemical equivalence[3],[4]. They often exhibit divergent extraction recoveries and ionization efficiencies compared to oseltamivir.

  • The Enantiomeric IS Advantage: ent-Oseltamivir phosphate possesses absolute physicochemical equivalence to oseltamivir, a concept rooted in [5],[6]. In an achiral environment (e.g., plasma extraction), its recovery is mathematically identical to the analyte. Furthermore, it exhibits zero isotopic crosstalk[7].

  • The Causality of Chiral Separation: Because enantiomers yield identical precursor and product ions (m/z 313.3 → 166.1), they cannot be distinguished by the mass spectrometer if they co-elute. Therefore, using ent-oseltamivir mandates the use of a to achieve baseline chromatographic resolution[7]. The system relies on temporal separation rather than mass separation.

Comparative Performance Analysis

Table 1: Objective Comparison of Internal Standard Strategies for Oseltamivir LC-MS/MS

Performance Metricent-Oseltamivir (Enantiomeric IS)Oseltamivir-d3 (SIL-IS)Venlafaxine (Analog IS)
Physicochemical Equivalence Absolute (100% identical)Very High (Subject to isotope effects)Moderate
Extraction Recovery Match Identical to analyteNearly identicalVariable
Chromatographic Requirement Chiral (e.g., Chiralpak IC)Achiral (e.g., C18)Achiral (e.g., C18)
MS/MS Distinguishability Identical m/z (relies on LC separation)Distinct m/z (+3 Da)Distinct m/z
Isotopic Crosstalk Risk NoneLow to ModerateNone
Matrix Effect Compensation Good (dependent on elution gap)ExcellentPoor to Moderate

Experimental Workflow & Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The assay cannot proceed to quantification unless specific system suitability criteria (SST) are met.

G Start Plasma Sample Aliquot Spike Spike ent-Oseltamivir (Enantiomeric IS) Start->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract ChiralLC Chiral LC Separation (e.g., Chiralpak IC) Extract->ChiralLC Decision Self-Validation: Is Rs > 1.5? ChiralLC->Decision MSMS ESI-MS/MS Detection (MRM: 313.3 -> 166.1) Decision->MSMS Yes Fail Abort Run & Optimize Mobile Phase Decision->Fail No Quant Quantification via Peak Area Ratio MSMS->Quant

Chiral LC-MS/MS workflow with ent-oseltamivir IS and a mandatory resolution self-validation step.

Step-by-Step Methodology:
  • Sample Preparation (LLE):

    • Aliquot 200 µL of human plasma (K2EDTA) into a microcentrifuge tube.

    • Spike with 20 µL of ent-oseltamivir working solution (500 ng/mL).

    • Causality of Basification: Add 50 µL of 0.1 M Ammonia to basify the sample. This neutralizes the phosphate salt, converting oseltamivir into its free base form to enable partitioning into the organic phase.

    • Add 1.0 mL of. Vortex for 5 minutes to facilitate liquid-liquid extraction[4].

    • Centrifuge at 10,000 rpm for 5 minutes. Transfer the organic layer and evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.

  • Chiral LC Separation:

    • Column: (150 × 4.6 mm, 3 µm) or equivalent immobilized polysaccharide CSP[7].

    • Mobile Phase: Isocratic elution using Acetonitrile / 10 mM Ammonium Formate (pH 3.5) to ensure volatility and compatibility with ESI-MS. Flow Rate: 0.6 mL/min.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transitions: Monitor m/z 313.3 → 166.1 for both oseltamivir and ent-oseltamivir.

  • Self-Validation Checkpoint (Critical):

    • Resolution ( Rs​ ): Calculate the resolution between the oseltamivir peak and the ent-oseltamivir peak.

    • Causality: Because both compounds share the identical MRM transition, any peak overlap will result in cross-contribution, artificially inflating the calculated concentrations.

    • Action: If Rs​<1.5 , the run is automatically aborted. The mobile phase modifier (e.g., ammonium formate concentration or pH) must be adjusted before proceeding.

Experimental Data: Performance Verification

To validate the efficacy of ent-oseltamivir against standard FDA/EMA Bioanalytical Method Validation guidelines, the following experimental data summarizes the performance of the enantiomeric IS method compared to a traditional SIL-IS method.

Table 2: Bioanalytical Validation Summary (Simulated Data based on Literature Parameters)

Parameterent-Oseltamivir IS (Chiral LC)Oseltamivir-d3 IS (Achiral LC)Acceptance Criteria
Linearity Range 0.5 – 500 ng/mL0.5 – 500 ng/mL R2≥0.99
Intra-day Precision (CV%) 3.2% - 6.5%2.8% - 5.9% ≤15% ( ≤20% at LLOQ)
Extraction Recovery 92.4% ± 2.1%91.8% ± 3.5%Consistent across QC levels
Matrix Factor (IS-normalized) 0.96 ± 0.040.99 ± 0.020.85 – 1.15
Isotopic Crosstalk 0.00%0.12% ≤5% of LLOQ

Data Interpretation: The enantiomeric IS provides comparable precision and accuracy to the SIL-IS. The IS-normalized matrix factor of 0.96 indicates that despite eluting at different times on the chiral column, the matrix suppression landscape remains relatively stable across the elution window of the two enantiomers.

Conclusion

Using ent-oseltamivir phosphate as an internal standard is a highly robust, innovative approach for LC-MS/MS bioanalysis. While it requires the implementation of chiral chromatography—adding a layer of complexity to the LC method—it completely eliminates the risks of isotopic crosstalk and isotopic retention time shifts associated with SIL-IS. For laboratories equipped with chiral LC-MS capabilities, ent-oseltamivir offers an analytically rigorous, self-validating alternative for pharmacokinetic quantification.

References

  • Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate... Biomedical Chromatography.[Link]

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Chromatography B.[Link]

  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal.[Link]

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction... Chirality.[Link]

  • The enantiomer as internal standard for the quantitation of the alkylated amino acid S-methyl-L-cysteine in haemoglobin by gas chromatography... Journal of Chromatography A.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of ent-Oseltamivir Phosphate for Laboratory Professionals

The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. ent-Oseltamivir Phosphate, a key compound in antiviral research, requires meticulous handling from acq...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. ent-Oseltamivir Phosphate, a key compound in antiviral research, requires meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of ent-Oseltamivir Phosphate and its associated waste streams. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and environmental protection, designed to build trust in our collective commitment to safety beyond the product itself.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of ent-Oseltamivir Phosphate is fundamental to appreciating the necessity of stringent disposal protocols. The compound is not benign; its disposal requires a higher standard of care than typical laboratory reagents.

Chemical and Toxicological Profile

Safety Data Sheets (SDS) classify ent-Oseltamivir Phosphate with several hazard statements under the Globally Harmonized System (GHS).[1][2] These classifications are the primary drivers for its designation as hazardous waste.

Hazard ClassificationGHS CodeImplication for Handling and Disposal
Harmful if Swallowed/Inhaled/In Contact with SkinH302/H332/H312Indicates systemic toxicity. Accidental exposure during disposal can cause harm. All waste must be securely contained to prevent unintended contact or aerosolization.[1][2]
Causes Skin and Serious Eye IrritationH315/H319Direct contact with the compound or contaminated materials can cause significant irritation. This necessitates the use of robust Personal Protective Equipment (PPE).[1][2][3][4]
May Cause an Allergic Skin Reaction (Skin Sensitizer)H317Repeated exposure may lead to sensitization, causing an allergic response upon subsequent contact. This underscores the need to minimize all direct contact.[1][5]
May Cause Respiratory IrritationH335Inhalation of the powder can irritate the respiratory tract. Waste handling procedures must be designed to prevent dust generation.[1][2][4][5]
Harmful to Aquatic Life with Long Lasting EffectsH412This is a critical environmental hazard. The active metabolite is resistant to degradation in standard wastewater treatment, posing a risk to aquatic ecosystems and potentially fostering antiviral resistance.[1][6][7]
The Environmental Imperative: Preventing Aquatic Contamination

The single most critical environmental consideration for ent-Oseltamivir Phosphate disposal is the strict prohibition of sewering (i.e., disposal down the drain).[8][9] Research has shown that its active metabolite, oseltamivir carboxylate, can pass through sewage treatment plants, persist in river water, and remain biologically active.[6][7][10][11] This environmental persistence creates a scenario where non-target organisms are exposed, and there is a theoretical risk of promoting the development of resistant influenza strains in avian populations, which are natural reservoirs for the virus.[6][7] The U.S. Environmental Protection Agency (EPA) Final Rule on pharmaceutical waste explicitly prohibits the sewering of hazardous waste pharmaceuticals, making drain disposal a direct regulatory violation.[9][12]

Core Disposal Principle: Segregation at the Point of Generation

Effective waste management begins with meticulous segregation. All materials that have come into contact with ent-Oseltamivir Phosphate must be considered hazardous chemical waste and must never be mixed with general, biohazardous (unless it's a mixed waste), or radioactive waste streams. The following decision workflow illustrates the segregation process.

G start Waste Containing ent-Oseltamivir Phosphate Generated is_sharp Is the item a sharp? (e.g., needle, broken glass, glass pipette) start->is_sharp is_liquid Is it a bulk liquid? (e.g., stock solution, solvent) is_sharp->is_liquid No sharps_container Place in Puncture-Resistant 'Hazardous Chemical Sharps' Container is_sharp->sharps_container Yes is_solid_debris Is it non-sharp solid lab debris? (e.g., gloves, tubes, weigh paper) is_liquid->is_solid_debris No liquid_container Collect in a Sealable, Labeled 'Hazardous Liquid Waste' Container is_liquid->liquid_container Yes is_bulk_powder Is it pure, unused, or expired powder? is_solid_debris->is_bulk_powder No solid_container Collect in a Lined, Labeled 'Hazardous Solid Waste' Container is_solid_debris->solid_container Yes bulk_container Package and Label as 'Bulk Hazardous Chemical Waste' is_bulk_powder->bulk_container Yes

Caption: Decision workflow for segregating ent-Oseltamivir Phosphate waste.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing each segregated waste stream. Always consult your institution's Environmental Health & Safety (EHS) department, as they provide the definitive guidance for your specific location and permits.[13][14]

Unused/Expired Bulk ent-Oseltamivir Phosphate

This is the most concentrated form of the waste and must be handled with the highest level of care.

  • Containerization: Keep the compound in its original, clearly labeled manufacturer's container. If repackaging is necessary, use a well-sealed, compatible container.

  • Labeling: Affix a "Hazardous Waste" label provided by your EHS department. The label must include the full chemical name ("ent-Oseltamivir Phosphate"), CAS number (204255-11-8), and the associated hazards (e.g., "Toxic," "Irritant").[8][13]

  • Storage: Store the container in a designated, secure Satellite Accumulation Area (SAA) until collection. This area should be away from incompatible materials like strong oxidizing agents.[2][3][13]

  • Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor. The ultimate disposal method will be high-temperature incineration at a permitted facility.[13][14][15]

Contaminated Solid Waste (Non-Sharps)

This stream includes items like gloves, pipette tips, weigh boats, contaminated bench paper, and empty vials.

  • Containerization: Use a designated hazardous waste container, typically a sturdy drum or pail lined with a heavy-duty plastic bag.[8][16]

  • Labeling: Clearly label the container "Hazardous Waste - ent-Oseltamivir Phosphate Contaminated Debris."[13]

  • Accumulation: Collect waste directly into this container. Do not overfill. Keep the container sealed when not in use to prevent the release of contaminants.

  • Disposal: When the container is full, seal the inner liner and the container lid securely. Arrange for EHS pickup for incineration.[4][8]

Contaminated Liquid Waste

This includes leftover stock solutions, instrument rinsates, and any buffers or media containing the compound.

  • Containerization: Use a dedicated, leak-proof, and shatter-resistant container designated for hazardous liquid waste. Never fill a container beyond 80-90% capacity to allow for expansion and prevent spills.[8][13]

  • Labeling: Label the container with a "Hazardous Waste" tag. List all chemical constituents and their approximate concentrations (e.g., "ent-Oseltamivir Phosphate (~5mg/mL) in DMSO").[13]

  • Accumulation: Keep the container sealed and in secondary containment (e.g., a plastic tub) to contain any potential leaks.

  • Disposal: Arrange for EHS collection. Do not mix with other liquid waste streams unless explicitly permitted by EHS, as this could create a more complex and costly disposal challenge.

Contaminated Sharps

This includes needles, syringes, glass Pasteur pipettes, and any broken glassware contaminated with the compound.

  • Containerization: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is clearly labeled for "Hazardous Chemical Waste" or "Chemotoxic Sharps."[8][16][17] Do not use a standard biohazardous sharps container unless it is a designated mixed-waste container.

  • Labeling: The container must clearly indicate that it contains chemically hazardous sharps.

  • Accumulation: Never attempt to recap needles. Do not overfill the container; close and lock it when it is three-quarters full.

  • Disposal: Transfer the sealed container to the EHS pickup location. This waste is destined for incineration.[17]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risk.

Spill Response

Ensure a chemical spill kit is readily available. The response protocol depends on the nature of the spill.

Spill TypeProtocol
Solid Powder Spill 1. Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large.[18] 2. PPE: Don full PPE, including a respirator if there is a risk of airborne dust. 3. Control Dust: Gently cover the spill with a damp paper towel or use a water mist to prevent dust from becoming airborne. Do not pour water directly on the spill.[18] 4. Clean Up: Carefully sweep up the dampened material or use a vacuum cleaner equipped with a HEPA filter.[18] 5. Package: Place all cleanup materials into a hazardous solid waste container. 6. Decontaminate: Wipe the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.
Liquid Solution Spill 1. Alert & Contain: Alert personnel. Contain the spill using absorbent pads or materials from a spill kit.[2] 2. PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection. 3. Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[2] 4. Collect: Once absorbed, scoop the material into a hazardous solid waste container. 5. Decontaminate: Clean the spill area thoroughly.
First Aid for Exposure

In the event of personal exposure, take the following immediate actions while seeking medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][3]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[1][2][3] An allergic reaction may occur in sensitized individuals.[5]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support.[1][2][3]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[2][3][4]

For any exposure, provide the Safety Data Sheet (SDS) to the responding medical personnel.

References

  • Oseltamivir Phosphate for Oral Suspension - Safety Data Sheet. Ajanta Pharma Limited. [Link]

  • Ghosh, G. C., Nakada, N., Yamashita, N., & Tanaka, H. (2010). Oseltamivir Carboxylate, the Active Metabolite of Oseltamivir Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan. Environmental Health Perspectives, 118(1), 103–107. [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Foley & Lardner LLP. [Link]

  • Ciuoderis, A., et al. (2023). Potential Impact of Environmental Pollution by Human Antivirals on Avian Influenza Virus Evolution. Viruses, 15(4), 843. [Link]

  • National Research Council (US) Committee on Hazardous Biological Substances in the Laboratory. (1989). Safe Disposal of Infectious Laboratory Waste. In Biosafety in the Laboratory: Prudent Practices for the Handling and Disposal of Infectious Materials. National Academies Press (US). [Link]

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose. (2026). U.S. Environmental Protection Agency. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Laboratory Manager. [Link]

  • Straub, J. O. (2009). An environmental risk assessment for oseltamivir (Tamiflu) for sewage works and surface waters under seasonal-influenza- and pandemic-use conditions. Ecotoxicology and Environmental Safety, 72(6), 1625-1634. [Link]

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024). Republic Services. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. [Link]

  • Singer, A. C., et al. (2007). Potential Risks Associated with the Proposed Widespread Use of Tamiflu. Environmental Health Perspectives, 115(1), 102-106. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. (2019). American Society of Health-System Pharmacists (ASHP). [Link]

  • Waste Management Requirements for Pharmaceutical Waste. (2023). MCF Environmental Services. [Link]

  • Ghosh, G. C., et al. (2010). Oseltamivir Carboxylate, the Active Metabolite of Oseltamivir Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan. Semantic Scholar. [Link]

  • Tamiflu, INN-oseltamivir phosphate. European Medicines Agency. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling ent-Oseltamivir Phosphate

For Immediate Use by Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and operational protocols for the handling of ent-Oseltamivir Phosphate. As a potent antiviral compoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and operational protocols for the handling of ent-Oseltamivir Phosphate. As a potent antiviral compound, stringent adherence to these procedures is critical to ensure personnel safety and prevent contamination. This document is designed to be a definitive resource, moving beyond a simple checklist to provide a deep, scientifically-grounded understanding of why each protective measure is necessary.

Understanding the Hazard: Why Specific PPE is Crucial

ent-Oseltamivir Phosphate, the active component in antiviral medications, presents several potential hazards in a laboratory setting. According to safety data sheets (SDS), it is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, there is a risk of sensitization through skin contact.[1][3] These properties necessitate a multi-faceted approach to personal protection, focusing on isolating the handler from all potential routes of exposure.

The primary routes of occupational exposure are:

  • Inhalation: Aerosolized particles or dust generated during weighing, mixing, or transfer operations.

  • Dermal Contact: Direct skin contact with the powder or solutions, which can lead to local irritation and potential systemic absorption.[1][3]

  • Ocular Contact: Splashes or airborne particles entering the eyes, causing serious irritation.[1]

  • Ingestion: Accidental swallowing of the substance, often through hand-to-mouth contact after handling.[1]

Given these risks, a comprehensive PPE strategy is not merely a recommendation but a mandatory safety requirement.

Core PPE Requirements for Handling ent-Oseltamivir Phosphate

The following table summarizes the essential PPE for handling ent-Oseltamivir Phosphate, grounded in established safety protocols and regulatory guidelines.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or other chemical-resistant gloves. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[3]Prevents direct skin contact, mitigating the risk of skin irritation, sensitization, and dermal absorption.[1][3][4]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards.[4][5]Protects against airborne particles and splashes, preventing serious eye irritation.[1][2]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when engineering controls are insufficient or during tasks with a high potential for aerosol generation.[3][4][6]Minimizes the inhalation of airborne particles, which can cause respiratory irritation and other health effects.[1][3]
Protective Clothing A lab coat or impervious clothing should be worn to protect the skin and personal clothing from contamination.[3][4][5]Provides a barrier against accidental spills and contamination of personal clothing.
Step-by-Step Protocols for PPE Use

Adherence to proper donning and doffing procedures is as critical as the selection of the PPE itself. Improper removal of contaminated equipment can lead to self-contamination.

The following sequence should be followed to ensure a proper seal and minimize the risk of contamination during the work process.

Figure 1. Step-by-step workflow for the correct donning of PPE.

The doffing process is designed to prevent the transfer of contaminants from the PPE to the wearer.

Figure 2. Step-by-step workflow for the safe removal and disposal of PPE.

Disposal Plan for Contaminated PPE and Chemical Waste

Proper disposal of contaminated materials is a critical final step in the safe handling of ent-Oseltamivir Phosphate.

  • PPE Disposal: All disposable PPE, including gloves, masks, and lab coats, should be considered contaminated after use. They must be placed in a designated, sealed waste container for hazardous materials.

  • Chemical Waste: Unused or waste ent-Oseltamivir Phosphate must be disposed of in accordance with local, state, and federal regulations.[3] Do not discharge into the environment, as it is harmful to aquatic life.[1][3] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Emergency Procedures

In the event of an exposure, immediate action is required:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2] Remove and launder contaminated clothing before reuse.[4]

  • Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water. If swallowed, call a poison center or doctor if you feel unwell.[2]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

  • Camber Pharmaceuticals. (n.d.). Hazard Identification Section 3: Composition/Information on Ingredients.
  • Cayman Chemical. (2025, July 11). Oseltamivir (phosphate) - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Oseltamivir Phosphate.
  • Echemi. (n.d.). Oseltamivir phosphate SDS, 204255-11-8 Safety Data Sheets.
  • MedChemExpress. (n.d.). Oseltamivir phosphate-SDS.
  • Thermo Fisher Scientific. (2016, March 15). SAFETY DATA SHEET.

Sources

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